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1-(Hept-1-YN-1-YL)-4-methylbenzene Documentation Hub

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  • Product: 1-(Hept-1-YN-1-YL)-4-methylbenzene
  • CAS: 121866-33-9

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Aldehyde for Synthetic Chemistry

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9) Prepared by: Gemini, Senior Application Scientist 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9) is a heterocyclic aldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9) Prepared by: Gemini, Senior Application Scientist

1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9) is a heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis.[1] Its pyrazole core, substituted with a reactive aldehyde group, makes it a valuable intermediate for constructing more complex molecular architectures. This guide provides an in-depth overview of its physicochemical properties and essential safety data to support its effective and safe use by researchers, scientists, and drug development professionals in a laboratory setting.[1][2] The compound's utility is particularly noted in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and in the formulation of advanced agrochemicals.[1]

Note on Chemical Identification: While the topic query referenced CAS 121866-33-9, the authoritative and consistently cited identifier for 1-Methyl-1H-pyrazole-4-carbaldehyde in major chemical databases and supplier safety data sheets is CAS 25016-11-9 .[3][4][5] This guide will proceed using the correct and verified CAS number.

Section 1: Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research. They dictate the conditions required for storage, handling, and reaction setup. For instance, the low melting point of this compound indicates that it may be found as either a solid or liquid at or near ambient laboratory temperatures, a critical consideration for accurate measurement and dispensing.

Key Property Data

The essential physicochemical data for 1-Methyl-1H-pyrazole-4-carbaldehyde are summarized in the table below.

PropertyValueSource(s)
CAS Number 25016-11-9[3][4][5]
Molecular Formula C₅H₆N₂O[1][5][6]
Molecular Weight 110.11 g/mol [3][5]
Appearance Colorless to yellow solid; Low melting solid[1][6]
Melting Point 29-34 °C[1]
Purity ≥96-99% (by GC)[1][6]
IUPAC Name 1-methylpyrazole-4-carbaldehyde[5]
Synonyms 1-Methyl-1H-pyrazole-4-carboxaldehyde[3][4]
Structural and Molecular Information

The reactivity and function of this molecule are derived from its structure: a five-membered pyrazole ring, which is aromatic, with a methyl group on one nitrogen atom and an aldehyde group at the 4-position. The aldehyde group is the primary site for a wide range of chemical transformations, including condensations, oxidations, and reductive aminations, making it a versatile synthetic intermediate.[1]

Section 2: Comprehensive Safety & Handling Protocol

A thorough understanding of a chemical's hazards is paramount for ensuring laboratory safety. 1-Methyl-1H-pyrazole-4-carbaldehyde is classified as a hazardous substance and requires careful handling to mitigate risks.[4][5]

GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound, aggregated from multiple safety data sheets, are as follows.[5]

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion / Irritation2H315: Causes skin irritation
Serious Eye Damage / Eye Irritation1 / 2AH318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Danger [4][5]

GHS Pictograms:

  • Corrosion (for eye damage)

  • Exclamation Mark (for skin/respiratory irritation and skin sensitization)

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of engineering controls and appropriate PPE. The following workflow outlines the necessary steps for safely handling this chemical.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal prep1 Verify fume hood is operational prep2 Gather all required PPE prep1->prep2 prep3 Locate nearest eyewash station and safety shower prep2->prep3 handle1 Don PPE: - Nitrile gloves - Safety goggles (or face shield) - Lab coat prep3->handle1 Begin Work handle2 Work exclusively within the certified fume hood handle1->handle2 handle3 Handle under inert gas (as compound is air sensitive) handle2->handle3 handle4 Avoid creating dust or aerosols handle3->handle4 clean1 Decontaminate work surface handle4->clean1 Complete Work clean2 Dispose of waste in approved hazardous waste container clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 1-Methyl-1H-pyrazole-4-carbaldehyde.

Key PPE Requirements:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[4][7]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat.[7] Contaminated work clothing should not be allowed out of the workplace.[4]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, respiratory protection should be worn.[8] All handling should ideally occur in a well-ventilated area or fume hood.[8]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

  • If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

  • If Swallowed: Rinse mouth and seek medical attention if feeling unwell.[9]

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

  • Conditions: Store in a dry, cool, and well-ventilated place.[3][8] Some suppliers recommend storage at 0-8 °C.[1]

  • Container: Keep the container tightly closed.[4][8]

  • Incompatibilities: The compound is noted as being air-sensitive; therefore, handling and storing under an inert gas like nitrogen or argon is recommended to prevent degradation.[3]

  • Security: Store locked up.[4]

Section 3: Illustrative Experimental Protocol

To bridge the gap between data and application, this section provides a standard, self-validating protocol for preparing a stock solution, a common first step in many research applications.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

Objective: To accurately prepare a 100 mM stock solution for use in biological assays or chemical reactions.

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for polar organic compounds used in drug discovery due to its high solubilizing capacity and miscibility with aqueous media. Preparing a concentrated stock allows for accurate, serial dilutions into experimental assays.

Methodology:

  • Pre-Calculation:

    • Objective: Determine the mass of 1-Methyl-1H-pyrazole-4-carbaldehyde (MW: 110.11 g/mol ) needed to prepare 10 mL of a 100 mM stock solution.

    • Calculation: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

      • Mass = 0.1 mol/L × 0.010 L × 110.11 g/mol = 0.11011 g = 110.1 mg

  • Material Preparation:

    • Allow the container of 1-Methyl-1H-pyrazole-4-carbaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use an analytical balance to accurately weigh 110.1 mg of the compound into a clean, dry 15 mL conical tube or a suitable volumetric flask. Causality Note: Using a volumetric flask provides higher accuracy for the final volume.

  • Solubilization:

    • Add approximately 8 mL of anhydrous DMSO to the vessel containing the compound.

    • Vortex or sonicate the mixture until all solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain. Trustworthiness Check: A clear, homogenous solution is a key validation step for complete solubilization.

  • Final Volume Adjustment:

    • Carefully add DMSO to the solution until the final volume reaches exactly 10.0 mL. If using a volumetric flask, the bottom of the meniscus should align with the calibration mark.

    • Cap and invert the vessel several times to ensure the final solution is homogenous.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C under nitrogen for long-term stability.[2]

Conclusion

1-Methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest with broad applications in chemical synthesis. Its utility is matched by a clear set of handling hazards, including causing serious eye damage, skin irritation, and potential for allergic reactions. By adhering to the safety protocols outlined in this guide—utilizing proper engineering controls, wearing appropriate PPE, and following established handling procedures—researchers can safely harness the synthetic potential of this valuable molecule.

References

  • ChemicalBook. (2025). 1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet. Retrieved from ChemicalBook.[3]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde. Retrieved from Fisher Scientific.[4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573117, 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from PubChem.[5]

  • Chem-Impex. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from Chem-Impex.[1]

  • CymitQuimica. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from CymitQuimica.[6]

  • PPG. (2025). SAFETY DATA SHEET. Retrieved from PPG.[10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6184, Hexanal. Retrieved from PubChem.[11]

  • Cheméo. (n.d.). Chemical Properties of 3-Heptene, 6-methyl-, cis. Retrieved from Cheméo.[12]

  • Buehler. (2017). SAFETY DATA SHEET. Retrieved from Buehler.[7]

  • ChemicalBook. (n.d.). 592-76-7(1-HEPTENE) Product Description. Retrieved from ChemicalBook.[13]

  • Aldrich. (2025). Aldrich 416339 - SAFETY DATA SHEET. Retrieved from MilliporeSigma.[14]

  • Fisher Scientific. (2005). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[9]

  • Defense Technical Information Center (DTIC). (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Retrieved from DTIC.[15]

  • MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-carboxaldehyde | Biochemical Reagent. Retrieved from MedChemExpress.[2]

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Methyl-1H-pyrazole-4-carboxaldehyde. Retrieved from Santa Cruz Biotechnology.[16]

  • MilliporeSigma. (2025). SAFETY DATA SHEET. Retrieved from MilliporeSigma.[17]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from PubChem.[18]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[19]

  • ChemicalBook. (2025). 1-Methyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet. Retrieved from ChemicalBook.[8]

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Exploratory

A Technical Guide to the Synthesis and Application of p-tolyl-1-heptyne

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of p-tolyl-1-heptyne (also known as 1-(hept-1-yn-1-yl)-4-methylbenzene), a disubstituted alkyne wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of p-tolyl-1-heptyne (also known as 1-(hept-1-yn-1-yl)-4-methylbenzene), a disubstituted alkyne with significant potential in various fields of chemical research. This guide delves into its synthesis, with a primary focus on the robust and widely adopted Sonogashira coupling reaction, including mechanistic insights, a detailed experimental protocol, and methods for characterization. Furthermore, it explores the broader context of aryl-alkynes in scientific literature, highlighting their applications in medicinal chemistry and materials science.

Introduction: The Significance of the Aryl-Alkyne Motif

The p-tolyl-1-heptyne molecule belongs to the class of internal aryl-alkynes. This structural motif is of considerable interest in modern chemistry. The rigid, linear geometry of the alkyne functional group provides a predictable scaffold for molecular design, while its rich electron density allows for a variety of subsequent chemical transformations.[1][2] Aryl-alkynes are foundational building blocks in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] Their utility stems from their ability to participate in reactions like "click chemistry," which allows for the efficient construction of complex molecular architectures.[1][4]

The incorporation of an alkynyl group can significantly alter the physicochemical properties of a molecule, potentially enhancing biological activity, improving metabolic stability, or optimizing target binding in drug candidates.[1][5] Consequently, the development of efficient and reliable methods for the synthesis of specific aryl-alkynes like p-tolyl-1-heptyne is a critical endeavor for synthetic and medicinal chemists.

The Sonogashira Coupling: A Premier Synthetic Strategy

The most prominent and versatile method for synthesizing p-tolyl-1-heptyne is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (1-heptyne) and an aryl halide (p-iodotoluene or p-bromotoluene).[3][6] It is renowned for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it a cornerstone of modern organic synthesis.[3]

The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, along with a suitable amine base.[7][8]

General Reaction Scheme:

Mechanistic Insights: The Dual Catalytic Cycle

The power of the Sonogashira coupling lies in its elegant mechanism, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (p-iodotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3][7]

    • Transmetalation: The key step where the two cycles intersect. The copper acetylide (formed in the copper cycle) transfers its alkynyl group to the Pd(II) complex, displacing the halide.

    • Reductive Elimination: The newly formed palladium complex eliminates the final product (p-tolyl-1-heptyne), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (1-heptyne).[7]

    • Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper coordination, to form a highly reactive copper acetylide intermediate.[7][9] This species is then ready for the transmetalation step with the palladium complex.

Below is a diagram illustrating the interplay between these two crucial cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex trans-Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition Pd_alkynyl trans-Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product p-tolyl-C≡CR Pd_alkynyl->Product ArX p-tolyl-X ArX->Pd_complex CuX Cu(I)X Cu_alkyne π-Alkyne-Cu Complex CuX->Cu_alkyne Coordination Cu_acetylide Cu(I)-C≡CR Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Feeds into Pd Cycle Cu_acetylide->CuX Regeneration Alkyne H-C≡CR Alkyne->Cu_alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful Sonogashira coupling.

ComponentChoice & Rationale
Aryl Halide Reactivity follows the order I > Br > Cl > OTf.[3] p-Iodotoluene is often preferred as it undergoes oxidative addition more readily, allowing for milder reaction temperatures.[3] p-Bromotoluene is a viable, often cheaper alternative but may require higher temperatures or more active catalyst systems.[10]
Palladium Catalyst Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are the most common choices.[7] They are commercially available and effective, though catalyst loading can sometimes be high. More advanced catalysts featuring N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands can offer higher efficiency, especially for less reactive aryl halides.[7]
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the standard. Its role is to facilitate the deprotonation of the alkyne and form the crucial copper acetylide intermediate.[8] While essential for the classic reaction, its presence can sometimes lead to alkyne homocoupling (Glaser coupling).[8]
Base An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. It serves two purposes: neutralizing the HX acid formed during the reaction and acting as a solvent.[6]
Solvent The reaction is often run in the amine base itself or with a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure solubility of all components.[11]

Copper-Free Variants: To avoid the side-reaction of alkyne homocoupling, copper-free Sonogashira protocols have been developed. These methods typically require a stronger base (e.g., an inorganic base like Cs₂CO₃ or an amine like pyrrolidine) to deprotonate the alkyne without the assistance of copper.[3][7]

Experimental Protocol: Synthesis of p-tolyl-1-heptyne

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[12]

Materials and Reagents
  • p-Iodotoluene (1.0 eq)

  • 1-Heptyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide [CuI] (0.04 eq)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and p-iodotoluene (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (e.g., in a 2:1 ratio). Stir the mixture for 10-15 minutes at room temperature until the solids have dissolved.

  • Alkyne Addition: Add 1-heptyne (1.2 eq) dropwise to the stirring solution via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[9] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.[9]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[9]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a hexane-based eluent system.[9][10]

Overall Workflow

The following diagram outlines the general workflow from reaction setup to final product characterization.

Workflow A 1. Reaction Setup (Flask under N₂/Ar) - p-Iodotoluene - Pd(PPh₃)₂Cl₂ - CuI B 2. Add Solvents - Anhydrous THF - Anhydrous Et₃N A->B C 3. Add 1-Heptyne (dropwise) B->C D 4. Stir at RT Monitor by TLC/GC-MS C->D E 5. Aqueous Work-up - Quench (NH₄Cl) - Extract (Et₂O) D->E F 6. Dry & Concentrate - Wash (Brine) - Dry (MgSO₄) - Rotovap E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization - NMR (¹H, ¹³C) - MS, IR G->H I Pure p-tolyl-1-heptyne H->I

Caption: General experimental workflow for Sonogashira coupling.

Characterization and Analysis

Confirming the identity and purity of the synthesized p-tolyl-1-heptyne is essential. A combination of spectroscopic techniques is used for full characterization.[13][14]

TechniqueExpected Results for p-tolyl-1-heptyne
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (~7.0-7.4 ppm), characteristic of a para-substituted benzene ring.[15]- Tolyl Methyl Protons: A singlet around 2.3 ppm.[15]- Heptyl Chain Protons: A triplet for the CH₂ group adjacent to the alkyne (~2.4 ppm), and multiplets for the remaining alkyl protons. A triplet for the terminal CH₃ group (~0.9 ppm).
¹³C NMR - Alkynyl Carbons: Two signals in the range of ~80-95 ppm.[15]- Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including the ipso-carbons attached to the alkyne and the methyl group.[15]- Tolyl Methyl Carbon: A signal around 21 ppm.[15]- Heptyl Chain Carbons: Signals corresponding to the carbons of the alkyl chain.
Mass Spec. (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of C₁₄H₁₈ (186.29 g/mol ) should be observed.[16]
Infrared (IR) A weak to medium absorption band around 2200-2250 cm⁻¹ characteristic of the C≡C triple bond stretching of an internal alkyne.

Literature Review and Broader Applications

While specific studies on p-tolyl-1-heptyne are niche, the broader class of aryl-alkynes is ubiquitous in scientific literature.

  • Medicinal Chemistry: Aryl-alkynes are key intermediates in the synthesis of numerous biologically active compounds. They are present in approved drugs and clinical candidates.[1][5] For example, the Sonogashira reaction has been used in the synthesis of Tazarotene (a psoriasis treatment) and Altinicline (a nicotinic receptor agonist).[3] The alkyne moiety can act as a rigid linker, a pharmacophore, or a precursor for forming other functional groups like triazoles via click chemistry.[4]

  • Materials Science: The rigid, linear structure of aryl-alkynes makes them ideal building blocks for conjugated polymers and organic materials.[2][17] These materials, such as poly(aryleneethynylene)s (PAEs), often exhibit interesting photophysical properties and have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[17]

  • Organic Synthesis: Aryl-alkynes are versatile intermediates that can be transformed into a wide array of other functional groups, making them invaluable in the construction of complex molecular targets.[2]

Conclusion

The synthesis of p-tolyl-1-heptyne is most effectively achieved via the Sonogashira cross-coupling reaction, a reliable and high-yielding method. A thorough understanding of the reaction mechanism, careful selection of catalysts and conditions, and rigorous purification and characterization are paramount to obtaining the pure compound. As a member of the aryl-alkyne family, p-tolyl-1-heptyne represents a valuable building block with potential applications spanning from the development of novel therapeutics to the creation of advanced functional materials. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this and similar compounds in their scientific pursuits.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2026). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]

  • ResearchGate. (n.d.). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with 1-Heptyne (4a) Catalyzed by Pd- NHC-Py (Pd-C3) a. Available at: [Link]

  • Li, G., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the application of alkynes in multicomponent reactions. Available at: [Link]

  • YouTube. (2025). Making p-Tolyl isocyanide via Carbylamine reaction. Available at: [Link]

  • Open Access Pub. (n.d.). Alkynes | Journal of New Developments in Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • National Institutes of Health. (n.d.). Persistent peri‐Heptacene: Synthesis and In Situ Characterization. Available at: [Link]

  • ResearchGate. (n.d.). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Available at: [Link]

  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Available at: [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Available at: [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. Available at: [Link]

  • MDPI. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Available at: [Link]

  • ResearchGate. (n.d.). Preparation, spectroscopic characterization, and deprotonation reactions of Si(NHR)4 (R = i-Pr, t-Bu, p-tolyl) — EPR identification of persistent radicals formed by oxidation of polyimidosilicates. Available at: [Link]

  • Oxford Academic. (2015). Conjugated polymers developed from alkynes. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE. Available at: [Link]

  • International Journal for Pharmaceutical Research Scholars. (n.d.). Structural Identification and Characterization of Potential Impurities of Azelnidipine. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 4-Methylphenylacetylene Derivatives in Organic Chemistry

Introduction In the landscape of modern organic synthesis, the acetylene functional group stands out for its versatility and has been widely exploited in drug discovery and development.[1] Among the vast array of acetyle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the acetylene functional group stands out for its versatility and has been widely exploited in drug discovery and development.[1] Among the vast array of acetylenic compounds, 4-methylphenylacetylene, also known as 4-ethynyltoluene or p-tolylacetylene, serves as a cornerstone building block.[2][3] Its unique structure, featuring a terminal alkyne tethered to a toluene moiety, offers a reactive handle for a multitude of chemical transformations while the methyl group provides a subtle electronic and steric influence that can be exploited in molecular design.[4] This guide provides an in-depth exploration of the synthesis, key derivatization reactions, and diverse applications of 4-methylphenylacetylene, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of the 4-Methylphenylacetylene Scaffold

The reliable synthesis of the 4-methylphenylacetylene core is paramount for its use in further derivatization. A prevalent and robust method involves the Sonogashira cross-coupling reaction.[5][6] This reaction typically couples a terminal alkyne with an aryl or vinyl halide.[5][7] In a common approach, 4-iodotoluene is coupled with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.[5][6]

The choice of 4-iodotoluene is strategic; the carbon-iodine bond is more reactive towards oxidative addition in the palladium catalytic cycle compared to its bromide or chloride counterparts.[8] Trimethylsilylacetylene is often used as it is a liquid and easier to handle than acetylene gas, and the bulky silyl group prevents unwanted side reactions.[5]

Key Derivatization Strategies and Methodologies

The terminal alkyne of 4-methylphenylacetylene is a gateway to a vast chemical space. Its derivatization is primarily dominated by several powerful and versatile reactions.

Sonogashira Coupling: The Workhorse of C-C Bond Formation

The Sonogashira reaction is a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[5][8]

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] The palladium(0) catalyst undergoes oxidative addition with the aryl halide.[9] Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[5] This acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.[9]

Causality in Catalyst Selection:

  • Palladium Source: Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] are commonly used.[8] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility.[8] The in-situ reduction of Pd(II) to the active Pd(0) species is a crucial initiation step.[5]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the reactive copper acetylide, which accelerates the transmetalation step.[5][9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[8]

Copper-Free Sonogashira Variants: While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling) and poses toxicity concerns, particularly in pharmaceutical applications.[10] This has driven the development of copper-free Sonogashira protocols.[8][10] In these systems, the amine base must be strong enough to deprotonate the alkyne without the assistance of copper.[8]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Inert Atmosphere (N₂ or Ar) Reagents Add Aryl Halide, 4-Methylphenylacetylene, Base (e.g., Et₃N) Start->Reagents Catalysts Add Pd Catalyst (e.g., Pd(PPh₃)₄) & CuI Co-catalyst Reagents->Catalysts Heat Heat Reaction (e.g., 80-110 °C) Catalysts->Heat Monitor Monitor Progress (TLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene [6]

This protocol describes the synthesis of a precursor to 4-methylphenylacetylene.

  • Reaction Setup: In a sealed tube under an inert atmosphere (Argon), dissolve 4-iodotoluene (1.0 eq) in triethylamine (25 mL).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq). Stir for 2 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) via syringe and stir for another 2 minutes.

  • Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 10 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using n-hexane as the eluent.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using n-hexane as the eluent.

  • Deprotection (Not in source, but a standard subsequent step): The resulting trimethylsilyl-protected product is then typically treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to yield 4-methylphenylacetylene.

Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[11] This reaction is valuable for creating larger conjugated systems. The Hay modification utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which often provides better results.[11][12]

Mechanism Insight: The reaction begins with the deprotonation of the terminal alkyne by a base, followed by coordination to a copper(I) center to form a copper acetylide.[11] Two of these copper acetylide species then undergo oxidative coupling, often with oxygen as the terminal oxidant, to form the 1,3-diyne and regenerate the active copper catalyst.[11]

"Click" Chemistry: The Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry".[13][14] This reaction is exceptionally reliable for forming 1,4-disubstituted 1,2,3-triazoles.[14][15] Derivatives of 4-methylphenylacetylene are excellent substrates for this transformation, allowing for their conjugation to a wide variety of azide-containing molecules.

Causality and Advantages:

  • High Fidelity: The reaction is high-yielding, generates minimal byproducts, and the triazole linkage is exceptionally stable.[15]

  • Biocompatibility: While the classic CuAAC requires copper, which can be toxic to living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) variants have been developed that proceed without a metal catalyst.

  • Modularity: The azide and alkyne functional groups are relatively inert to many common reaction conditions, making them ideal "handles" for modularly connecting different molecular fragments.[14]

Other Important Transformations
  • Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions beyond the CuAAC, such as [3+2] cycloadditions with nitrones and [4+2] Diels-Alder reactions (when appropriately activated), providing access to a diverse range of heterocyclic systems.[16][17]

  • Polymerization: 4-Methylphenylacetylene can be polymerized, typically using rhodium(I) or other transition metal catalysts, to form poly(4-methylphenylacetylene). These conjugated polymers are studied for their potential applications in organic electronics and materials science.[3]

Applications in Research and Development

The derivatives of 4-methylphenylacetylene are not merely synthetic curiosities; they are enabling tools in several high-impact fields.

Medicinal Chemistry and Drug Discovery

The acetylene group is a privileged structure in medicinal chemistry.[1] Incorporating a 4-methylphenylacetylene moiety can influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][18]

  • Scaffold Hopping and Bioisosterism: The linear geometry of the alkyne can be used to probe binding pockets and act as a rigid linker between pharmacophoric elements. The tolyl group can engage in favorable hydrophobic or π-stacking interactions within a protein's active site.

  • Metabolic Stability: The methyl group can sometimes block a site of metabolism, thereby increasing the half-life of a drug candidate. This "magic methyl" effect is a well-known strategy in drug design.[4]

  • Click Chemistry in Drug Development: The use of 4-methylphenylacetylene derivatives in click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening and for the attachment of probes or tags to drug candidates for target identification and validation studies.[19]

Materials Science and Organic Electronics

The rigid, conjugated structures that can be built from 4-methylphenylacetylene are of great interest in materials science.[3]

  • Conjugated Polymers: Polymers derived from 4-methylphenylacetylene are a class of poly(phenylacetylene)s (PPAs). These materials can exhibit interesting optical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and as conductive polymers.

  • Liquid Crystals: 4-Ethynyltoluene is used as an intermediate in the production of liquid crystals, which are fundamental components of modern display technologies.[20]

Quantitative Data Summary

The efficiency of derivatization reactions is highly dependent on the specific substrates and conditions employed. The following table summarizes representative data for Sonogashira couplings involving aryl halides and terminal alkynes, illustrating the impact of different parameters.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NEt₃N1001095[6]
Aryl Bromide2-Methyl-3-butyn-2-olPd(OAc)₂ (3)0DBUTHF806(Not specified)[21]
4-ChlorotoluenePhenylacetylene[{Pd(OH)Cl(NHC)}₂] (ppm)0K₂CO₃Dioxane/H₂O120(Not specified)>95[22]
Aryl IodidePhenylacetyleneCuI (5)N/AK₂CO₃Water100(Not specified)Good

Table 1: Comparison of Reaction Conditions for Sonogashira-type Couplings.

Conclusion

4-Methylphenylacetylene is a powerful and versatile building block in organic chemistry. Its straightforward synthesis and the exceptional reactivity of its terminal alkyne group provide access to a vast and diverse range of molecular architectures. Through cornerstone reactions like the Sonogashira coupling and azide-alkyne cycloaddition, derivatives of 4-methylphenylacetylene have become indispensable tools for professionals in drug discovery, enabling the rapid assembly of complex molecules and bioactive compounds. In parallel, its role in the synthesis of conjugated polymers and liquid crystals underscores its importance in the continuing advancement of materials science. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of this remarkable scaffold.

References

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • 4-methyl phenyl acetylene, CAS No. 766-97-2 - iChemical. iChemical. Available at: [Link]

  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - MDPI. MDPI. Available at: [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. PubMed. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. MDPI. Available at: [Link]

  • Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The growing applications of click chemistry - Roeder Research Lab. Roeder Research Lab. Available at: [Link]

  • Click chemistry - Wikipedia. Wikipedia. Available at: [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. Scribd. Available at: [Link]

  • Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Hindawi. Available at: [Link]

  • Branched Poly(phenylacetylene) | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. MDPI. Available at: [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers - ETH Research Collection. ETH Zurich Research Collection. Available at: [Link]

  • Synthetic and Medicinal Chemistry in Drug Discovery: Needs for Today - JSciMed Central. JSciMed Central. Available at: [Link]

  • Would the Tandem Sequential Cycloaddition Reactions of Functionalized Acetylene, Cyclopentadienyl Derivatives, and Phenyl Azide - ChemRxiv. ChemRxiv. Available at: [Link]

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  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Vedantu. Available at: [Link]

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Exploratory

Internal Aryl Alkynes: A Technical Guide to Synthesis and Application

This guide details the chemical utility, synthesis, and application of internal aryl alkynes, designed for researchers in organic synthesis and medicinal chemistry. Executive Summary Internal aryl alkynes ( ) represent a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical utility, synthesis, and application of internal aryl alkynes, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

Internal aryl alkynes (


) represent a privileged structural motif in modern chemical synthesis.[1][2] Unlike their terminal counterparts, internal alkynes offer enhanced metabolic stability and a linear, rigid geometry that is critical for "spanning" binding pockets in drug design. This guide analyzes their role as versatile building blocks for heterocycle formation (e.g., indoles via Larock synthesis), their activation via gold catalysis, and their strategic use as non-rotatable linkers in kinase inhibitors like Ponatinib.[2]

Structural & Electronic Properties

The internal alkyne moiety is defined by its


-hybridized carbons, resulting in a linear bond angle (

) and a bond length of approximately 1.20 Å.[1]
  • Conjugation: When attached to an aryl ring, the

    
    -system of the alkyne conjugates with the aromatic system, lowering the HOMO-LUMO gap and facilitating electrophilic attack.
    
  • Rigidity: The cylindrically symmetrical

    
    -electron cloud creates a rigid rod-like spacer.[1][2] In medicinal chemistry, this prevents the "entropic penalty" of binding associated with flexible alkyl chains.
    
  • Metabolic Stability: Internal alkynes are generally resistant to cytochrome P450 oxidation compared to alkenes (which form epoxides) or alkyl chains (susceptible to hydroxylation), although they can eventually undergo oxidation to

    
    -diketones or cleavage.[1][2]
    

Synthetic Strategies ("The Make")

Sonogashira Cross-Coupling (Standard & Modified)

The most ubiquitous method for accessing internal aryl alkynes is the Pd/Cu-catalyzed coupling of aryl halides with terminal alkynes.[1]

Mechanism: The reaction proceeds via two interconnected cycles: the Palladium cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) and the Copper cycle (formation of copper acetylide).

Optimization for Internal Alkynes:

  • Catalyst:

    
     or 
    
    
    
    (for sterically hindered substrates).[1][2]
  • Base: Diethylamine (

    
    ) or Diisopropylamine (
    
    
    
    ) are preferred over
    
    
    to solubilize the Cu-acetylide.[1][2]
  • Copper-Free Variant: For biological applications where Cu contamination is toxic, use

    
     with DABCO or pyrrolidine, though rates are slower.[1][2]
    
Decarboxylative Coupling

A powerful alternative when terminal alkynes are volatile or unstable.[2] Alkynyl carboxylic acids (


) are used as stable surrogates.[1][2]
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    (oxidant/base).[2]
  • Advantage: Avoids homocoupling (Glaser coupling) of the alkyne.

Dehydrohalogenation

Used for bulk manufacturing where transition metals are cost-prohibitive.[1][2]

  • Precursor: Vicinal dihalides (from alkene bromination) or geminal dihalides (from ketone halogenation).[1][2]

  • Reagent: Strong bases like

    
     or 
    
    
    
    in DMSO.[2]
  • Note: Requires 2 equivalents of base to form the alkyne.[3]

Reactivity Profile ("The Use")

The Larock Indole Synthesis

One of the most valuable applications of internal aryl alkynes is the regioselective synthesis of 2,3-disubstituted indoles.

  • Mechanism:

    • Oxidative addition of 2-iodoaniline to Pd(0).[1][2]

    • Coordination of the internal alkyne.

    • Migratory Insertion (Critical Step): The alkyne inserts into the Ar-Pd bond.[1]

    • Intramolecular aminopalladation and reductive elimination.[2]

  • Regioselectivity: The bulky group (

    
    ) of the internal alkyne (
    
    
    
    ) preferentially occupies the C2 position of the indole, while the smaller group (
    
    
    ) ends up at C3.[1] This is driven by steric hindrance during the insertion step.
Gold-Catalyzed Hydrofunctionalization

Gold(I) and Gold(III) salts are "soft" Lewis acids that selectively activate the


-system of alkynes towards nucleophilic attack (water, alcohols, amines).[1][2]
  • Hydration: Internal alkynes yield ketones.[2][4] Regioselectivity is controlled by electronic bias (Markovnikov-like addition to the more electron-rich carbon).[1][2][4]

  • Hydroamination: Reaction with anilines yields indoles or quinolines depending on the tether length.

Visualization of Mechanisms

Diagram 1: Optimized Sonogashira Coupling Workflow

This diagram illustrates the dual-cycle mechanism required to synthesize internal aryl alkynes.

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet R-C≡C-Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Ar-C≡C-R CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Feeds Acetylide

Caption: The catalytic cycle coupling an aryl halide and terminal alkyne to form the internal alkyne.

Diagram 2: Larock Indole Regioselectivity

Visualizing how sterics dictate the orientation of the internal alkyne during indole formation.

Larock Substrate 2-Iodoaniline + Internal Alkyne (Rs-C≡C-Rl) Coordination Pd-Alkyne Coordination Substrate->Coordination Insertion Migratory Insertion (Steric Control) Coordination->Insertion PathA Rl at C2 Position (Favored) Insertion->PathA Minimizes Steric Clash PathB Rs at C2 Position (Disfavored) Insertion->PathB Steric Clash with Aniline

Caption: Regioselective insertion of unsymmetrical internal alkynes. Rl = Large group, Rs = Small group.

Case Studies in Drug Development

Ponatinib (Iclusig®)

Target: BCR-ABL (T315I mutation) in Chronic Myeloid Leukemia (CML).[1][2][5][6] Role of Internal Alkyne: Ponatinib contains a rigid internal alkyne linker connecting a methyl-phenyl group to an imidazo[1,2-b]pyridazine scaffold.[1][2]

  • Structural Logic: The linear ethynyl linker extends the molecule to reach the "back pocket" of the kinase enzyme. Crucially, the alkyne is sterically unobtrusive, allowing the drug to bypass the bulky Isoleucine residue (T315I mutation) that blocks other inhibitors like Imatinib.

  • Chemistry: The alkyne is installed via a Sonogashira coupling between an aryl iodide and a heteroaryl alkyne.

Terbinafine (Lamisil®)

Target: Squalene epoxidase (Antifungal).[1][2] Role of Internal Alkyne: Contains a tert-butyl substituted internal alkyne conjugated to an alkene (enyne).[1][2]

  • Structural Logic: The rigid lipophilic tail mimics the squalene substrate, allowing the drug to wedge into the enzyme's active site and halt ergosterol biosynthesis.

Experimental Protocols

Protocol A: General Sonogashira Coupling for Internal Alkynes

Valid for synthesizing diphenylacetylene derivatives.[1][2]

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Reagents: Add Aryl Iodide (1.0 equiv), Terminal Alkyne (1.2 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
  • Solvent: Add degassed THF (0.2 M concentration) and Diisopropylamine (3.0 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC.[2]

    • Note: If the aryl halide is a bromide, heat to 60°C.

  • Workup: Dilute with diethyl ether, wash with saturated

    
     (to remove Cu), brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Larock Indole Synthesis

Valid for synthesizing 2,3-diphenylindole.[1][2]

  • Reagents: Combine 2-iodoaniline (1.0 equiv), Internal Alkyne (2.0 equiv),

    
     (5 mol%), 
    
    
    
    (5.0 equiv), and LiCl (1.0 equiv).
  • Solvent: DMF (dimethylformamide).[1][2]

  • Conditions: Heat to 100°C for 12–24 hours.

  • Mechanism Check: The addition of LiCl is crucial; chloride ions stabilize the Pd(0) intermediate and prevent aggregation into inactive Pd black.

Data Summary: Catalyst Selection

Reaction TypeSubstrateCatalyst SystemKey AdditiveTypical Yield
Sonogashira Aryl Iodide

/ CuI

or

>90%
Sonogashira Aryl Bromide

/ CuI

(Base)
75-85%
Cu-Free Aryl Iodide

DABCO / TBAA60-80%
Larock 2-Iodoaniline

LiCl /

70-90%

References

  • Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link[1][2]

  • Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991).[2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society.[7] Link[1][2]

  • Ponatinib Discovery & Structure: O'Hare, T., et al. (2009).[2] AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance.[1][2] Cancer Cell.[2] Link[1][2]

  • Gold Catalysis Review: Hashmi, A. S. K. (2007).[2] Gold-Catalyzed Organic Reactions. Chemical Reviews. Link[1][2]

  • Decarboxylative Coupling: Moon, J., et al. (2008).[2] Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides.[1][2] Journal of Organic Chemistry. Link[1][2]

Sources

Foundational

The 1-Aryl-1-Alkyne Motif in Medicinal Chemistry: Structural Paradigms and Synthetic Workflows

Executive Summary: The Strategic Value of the sp-Hybridized Carbon In the pursuit of highly selective and metabolically stable therapeutics, the 1-aryl-1-alkyne motif—characterized by an internal carbon-carbon triple bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the sp-Hybridized Carbon

In the pursuit of highly selective and metabolically stable therapeutics, the 1-aryl-1-alkyne motif—characterized by an internal carbon-carbon triple bond directly conjugated to an aromatic system—has emerged as a privileged structural scaffold. Unlike flexible alkyl chains or sterically demanding cycloalkanes, the sp-hybridized carbons of an alkyne enforce a strict 180° linear geometry[1].

In my experience optimizing kinase inhibitors and nuclear receptor agonists, this rigidity is not a limitation but a highly tunable vector. It allows medicinal chemists to project pharmacophoric elements deep into narrow hydrophobic pockets while avoiding steric clashes with mutated residues. Furthermore, the


-electron cloud of the alkyne acts as a unique bioisostere for phenyl rings, offering atypical hydrogen bond acceptor capabilities and superior metabolic stability against oxidative degradation[1].

Pharmacological Case Studies: Engineering Around Resistance

To understand the true utility of the 1-aryl-1-alkyne motif, we must examine its role in overcoming complex pharmacological challenges, particularly in oncology and dermatology.

Ponatinib: Threading the Needle in Bcr-Abl Kinase

Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML), but its efficacy is frequently derailed by the T315I "gatekeeper" mutation in the Bcr-Abl kinase[2]. This mutation replaces a compact threonine with a bulky isoleucine, creating a severe steric clash that physically ejects first-generation inhibitors from the active site.

Ponatinib (Iclusig) was rationally designed to circumvent this exact failure mode. By incorporating a rigid 1-aryl-1-alkyne linker between its imidazo[1,2-b]pyridazine core and diarylamide side chain, ponatinib achieves a linear, ultra-slim profile[3]. The alkyne acts as a molecular "spacer" that threads past the bulky isoleucine gatekeeper without steric repulsion, successfully restoring kinase inhibition[3].

Ponatinib Target Bcr-Abl Kinase (CML Target) Mutation T315I Gatekeeper Mutation (Bulky Isoleucine) Target->Mutation Mutates to Clash Steric Clash (Drug Resistance) Mutation->Clash Blocks Imatinib Spacer Linear Alkyne Spacer (Avoids Clash) Mutation->Spacer Accommodates Imatinib Imatinib (First-Gen TKI) Imatinib->Mutation Attempts binding Ponatinib Ponatinib (1-Aryl-1-alkyne TKI) Ponatinib->Mutation Binds via Efficacy Kinase Inhibition (Restored Efficacy) Spacer->Efficacy Enables

Logical flow of Ponatinib overcoming Bcr-Abl T315I resistance via its alkyne motif.

Tazarotene: Conformational Locking in Nuclear Receptors

Tazarotene is a prodrug whose active metabolite functions as a highly selective retinoic acid receptor (RAR) agonist, utilized primarily for plaque psoriasis and acne vulgaris[4]. Endogenous retinoic acid relies on a flexible polyene chain, which is highly susceptible to photo-degradation and metabolic isomerization. In tazarotene, the 1-aryl-1-alkyne core acts as a nonpolar rigid spacer, locking the molecule into an active conformation that precisely mimics the binding mode of retinoic acid while completely eliminating the metabolic liabilities of the polyene system[4].

Quantitative Summary of 1-Aryl-1-Alkyne Drugs
Drug NameTherapeutic IndicationPrimary TargetStructural Role of Alkyne Motif
Ponatinib Chronic Myeloid LeukemiaBcr-Abl (T315I mutant)Rigid linear spacer; evades steric clash with Ile315.
Tazarotene Psoriasis, Acne VulgarisRetinoic Acid ReceptorMaintains active conformation; acts as a nonpolar rigid linker.

Synthetic Methodologies: The Sonogashira Protocol

The construction of 1-aryl-1-alkynes is most reliably achieved via the Sonogashira cross-coupling reaction. This palladium/copper co-catalyzed process forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne under relatively mild conditions[5].

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to an active Pd(0) species, followed by transmetalation and reductive elimination[6]. The copper cycle is responsible for activating the terminal alkyne; in the presence of an amine base, Cu(I) forms a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step with the Pd(II) complex[5].

Sonogashira Pd0 Pd(0) Catalyst Pd2_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->Pd2_Ox + Aryl Halide Pd2_Trans Ar-Pd(II)-Alkyne (Transmetalation) Pd2_Ox->Pd2_Trans + Cu(I) Acetylide Cu_Cycle Cu(I) Acetylide (from Terminal Alkyne) Cu_Cycle->Pd2_Trans Transmetalation Product 1-Aryl-1-Alkyne Product Pd2_Trans->Product Reductive Elimination Product->Pd0 Regenerates Pd(0)

The interconnected Pd/Cu catalytic cycles in the Sonogashira cross-coupling reaction.

Optimized Reaction Parameters
ParameterStandard Reagent/ConditionMechanistic Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Precatalyst; reduces in situ to the active Pd(0) species required for oxidative addition.
Copper Co-catalyst CuI (4-10 mol%)Forms the Cu(I)-acetylide intermediate to facilitate rapid transmetalation.
Base Triethylamine (Et₃N)Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.
Atmosphere Argon (Strictly degassed)Prevents the oxygen-mediated Glaser homocoupling of the terminal alkyne.
Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a successful Sonogashira coupling relies entirely on the rigorous exclusion of oxygen and the precise control of reagent stoichiometry. The following protocol is designed to be self-validating, providing visual and analytical checkpoints to ensure success.

Step 1: Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Causality: Aryl iodides are preferred over bromides as their weaker C-I bond allows oxidative addition to occur at room temperature[6]. CuI must be kept at a low molar ratio relative to the alkyne; excess copper promotes unwanted homocoupling.

Step 2: Solvent and Base Addition

  • Action: Add anhydrous, degassed THF (5 mL/mmol) and triethylamine (3.0 equiv) under a positive argon atmosphere.

  • Causality: The amine base is strictly required to neutralize the HX generated during the reaction. Degassing the solvent (via freeze-pump-thaw or rigorous sparging) is the single most critical step to prevent the oxidative Glaser coupling of the alkyne[5].

Step 3: Alkyne Introduction and Initiation

  • Action: Add the terminal alkyne (1.2 equiv) dropwise over 10 minutes.

  • Self-Validation Checkpoint: A color change from pale yellow to dark brown/black typically occurs within 15 minutes. This is a visual cue confirming the reduction of the Pd(II) precatalyst to active Pd(0) nanoparticles, indicating successful catalytic initiation.

Step 4: Reaction Monitoring

  • Action: Stir at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp at 254 nm.

  • Self-Validation Checkpoint: The successful formation of the 1-aryl-1-alkyne is confirmed by the disappearance of the aryl halide spot and the emergence of a new, highly conjugated, UV-active spot at a higher

    
     value (due to the increased lipophilicity of the alkyne product).
    

Step 5: Work-up and Purification

  • Action: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and dry the organic layer over Na₂SO₄.

  • Causality: Aqueous NH₄Cl effectively complexes with the copper salts, pulling them into the aqueous phase and preventing contamination of the final organic product[5]. Purify the concentrated crude via silica gel flash chromatography.

Conclusion

The 1-aryl-1-alkyne motif is a masterclass in structural pharmacology. By leveraging its rigid linear geometry and unique electronic properties, drug developers can engineer highly specific interactions within challenging biological targets, as demonstrated by ponatinib and tazarotene. When synthesized via a rigorously controlled Sonogashira coupling, these scaffolds offer a robust and scalable pathway to next-generation therapeutics.

References

  • [1] Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry | Source: aifchem.com |1

  • [3] Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase | Source: nih.gov | 3

  • [4] Tazarotene (AGN 190168) | RAR Agonist | Source: medchemexpress.com | 4

  • [5] Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes | Source: benchchem.com | 5

  • [2] Alkynylnicotinamide-Based Compounds as ABL1 Inhibitors with Potent Activities against Drug-Resistant CML Harboring ABL1(T315I) Mutant Kinase | Source: nih.gov | 2

  • [6] Sonogashira coupling | Source: wikipedia.org | 6

Sources

Exploratory

Reactivity profile of 1-(Hept-1-yn-1-yl)-4-methylbenzene

An In-Depth Technical Guide to the Reactivity Profile of 1-(Hept-1-yn-1-yl)-4-methylbenzene Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 1-(Hept-1-yn-1-yl)-4-methylbenzene,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-(Hept-1-yn-1-yl)-4-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(Hept-1-yn-1-yl)-4-methylbenzene, an internal aryl alkyne of significant interest in synthetic and medicinal chemistry. The document delineates the molecule's structural features, synthetic pathways, and characteristic chemical transformations. Core reaction classes, including electrophilic additions, catalytic reductions, cycloadditions, and transition metal-mediated functionalizations, are examined in detail. For each reaction, we explore the underlying mechanisms, stereochemical and regiochemical outcomes, and provide field-proven experimental protocols. The influence of both the internal alkyne and the substituted aryl moiety on the molecule's overall reactivity is a central theme. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this compound and related structures in their work.

Introduction and Molecular Overview

1-(Hept-1-yn-1-yl)-4-methylbenzene is a disubstituted internal alkyne featuring a linear heptynyl group and a p-tolyl (4-methylphenyl) group attached to the carbon-carbon triple bond. This structure confers a unique combination of electronic and steric properties that govern its reactivity. The alkyne's two π-bonds provide a region of high electron density, making it a nucleophile susceptible to attack by electrophiles. However, compared to alkenes, the sp-hybridized carbons of the alkyne are more electronegative, which can temper its reactivity towards electrophiles. The aryl group, electronically connected through the alkyne π-system, and the alkyl chain introduce asymmetry, which has significant implications for the regioselectivity of addition reactions.

In medicinal chemistry, the incorporation of an alkyne moiety can enhance metabolic stability, introduce conformational rigidity, and serve as a versatile synthetic handle for further derivatization via reactions like "click chemistry".

Physical and Chemical Properties

A summary of the key properties of the target molecule is presented below.

PropertyValueSource
IUPAC Name 1-(Hept-1-yn-1-yl)-4-methylbenzene-
CAS Number 121866-33-9
Molecular Formula C₁₄H₁₈
Molecular Weight 186.30 g/mol
Appearance Expected to be a liquid or low-melting solid-

Synthesis of 1-(Hept-1-yn-1-yl)-4-methylbenzene

The most direct and industrially scalable synthesis of this class of internal alkyne is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.

Sonogashira Coupling: Core Protocol

The synthesis involves the coupling of 1-heptyne with 4-iodotoluene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Sonogashira_Synthesis Heptyne 1-Heptyne ReactionVessel Inert Atmosphere Rxn (N₂ or Ar) Room Temperature, 2-4h Heptyne->ReactionVessel Iodotoluene 4-Iodotoluene Iodotoluene->ReactionVessel Catalysts Pd(PPh₃)₂Cl₂ (2 mol%) CuI (1 mol%) Catalysts->ReactionVessel Base_Solvent Triethylamine (Base) THF (Solvent) Base_Solvent->ReactionVessel Workup 1. Filter through Celite 2. Aqueous Wash (NH₄Cl) 3. Extract with Ether ReactionVessel->Workup Reaction Completion (TLC) Purification Flash Chromatography (Silica Gel, Hexanes) Workup->Purification Crude Product Product 1-(Hept-1-yn-1-yl)-4-methylbenzene Purification->Product Purified Product Hydroboration_Oxidation cluster_reagents Alkyne 1-(Hept-1-yn-1-yl)-4-methylbenzene Vinylborane Vinylborane Intermediate Alkyne->Vinylborane Hydroboration (Syn-addition) Enol Enol Intermediate Vinylborane->Enol Oxidation Ketone 1-(4-methylphenyl)heptan-1-one (Major Product) Enol->Ketone Tautomerization Borane 1. 9-BBN, THF Oxidant 2. H₂O₂, NaOH

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Sonogashira Synthesis of 1-(Hept-1-yn-1-yl)-4-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Mechanistic Rationale The construction of bonds is a found...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The construction of


 bonds is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Sonogashira cross-coupling reaction remains the premier methodology for this transformation, utilizing a synergistic palladium and copper catalytic system to couple terminal alkynes with aryl halides[1].

This application note details the optimized synthesis of 1-(hept-1-yn-1-yl)-4-methylbenzene via the cross-coupling of 4-iodotoluene and 1-heptyne.

Causality in Reagent Selection
  • Aryl Halide (4-Iodotoluene): The oxidative addition of the aryl halide to the

    
     active species is often the rate-determining step. The 
    
    
    
    bond is significantly weaker than
    
    
    or
    
    
    bonds, allowing the reaction to proceed under mild thermal conditions without the need for highly specialized, sterically demanding phosphine ligands (e.g., XPhos)[2].
  • Alkyne (1-Heptyne): As an aliphatic terminal alkyne, 1-heptyne is slightly less reactive than conjugated phenylacetylenes. Consequently, mild heating (50 °C) and a robust co-solvent system are employed to ensure complete conversion[3].

  • Catalyst System (

    
     / 
    
    
    
    ):
    Bis(triphenylphosphine)palladium(II) dichloride is an air-stable precatalyst that is reduced in situ to the active
    
    
    species. Copper(I) iodide acts as a critical co-catalyst, reacting with the terminal alkyne in the presence of a base to form a highly nucleophilic copper-acetylide intermediate[4].

Sonogashira_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (4-Iodotoluene) Pd0->OxAdd + Ar-I PdII_1 Trans-Pd(II)(Ar)(I)L2 Intermediate A OxAdd->PdII_1 Transmet Transmetalation PdII_1->Transmet PdII_2 Trans-Pd(II)(Ar)(Alkynyl)L2 Intermediate B Transmet->PdII_2 - CuI RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product 1-(Hept-1-yn-1-yl)- 4-methylbenzene RedElim->Product Product Release CuCycle Cu(I) Cycle 1-Heptyne + Base -> Cu-Acetylide CuCycle->Transmet Cu-Alkynyl

Caption: Fig 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira cross-coupling.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various catalytic conditions were evaluated. The use of a mixed solvent system (


) proved optimal for balancing base strength and the solubility of the aliphatic alkyne[4],[3].

Table 1: Optimization of Reaction Conditions for 1-(Hept-1-yn-1-yl)-4-methylbenzene

EntryCatalyst (mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)
1

(2)

(4)

(Neat)
251275
2

(2)

(4)

/ THF (1:1)
50 6 92
3

(2) +

(4)

(4)

/ EtOH
801284
4

(2)

(4)
Piperidine25888
5None

(10)

8024<5

Note: Yields determined by GC-MS analysis using an internal standard. Entry 2 represents the validated parameters used in the protocol below.

Experimental Protocol

Workflow Step1 1. Degassing (Freeze-Pump-Thaw) Step2 2. Reagent Loading (Pd, Cu, Ar-I, Alkyne) Step1->Step2 Step3 3. Reaction (50°C, 6h, N2 atm) Step2->Step3 Step4 4. Workup (Celite Filtration) Step3->Step4 Step5 5. Purification (Silica Column) Step4->Step5

Caption: Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target alkyne.

Materials Required
  • 4-Iodotoluene: 1.0 mmol (218.04 mg)

  • 1-Heptyne: 1.2 mmol (115.4 mg / 158 µL)

  • 
    :  0.02 mmol (14.0 mg)
    
  • 
    :  0.04 mmol (7.6 mg)
    
  • Solvents: Triethylamine (

    
    ) and Tetrahydrofuran (THF), anhydrous and degassed (5 mL each).
    
Step-by-Step Methodology
  • Solvent Preparation (Critical Step): Combine 5 mL of anhydrous

    
     and 5 mL of anhydrous THF in a Schlenk flask. Degas the mixture using three freeze-pump-thaw cycles. Causality: Dissolved oxygen promotes the copper-catalyzed oxidative homocoupling of 1-heptyne (Glaser coupling), which depletes the alkyne and complicates purification[1].
    
  • Catalyst Loading: Under a positive flow of dry nitrogen or argon, add

    
     (14.0 mg) and 
    
    
    
    (7.6 mg) to an oven-dried 25 mL two-neck round-bottom flask equipped with a magnetic stir bar[4].
  • Substrate Addition: Inject the degassed

    
    /THF solvent mixture into the reaction flask. Stir for 5 minutes at room temperature until a uniform suspension/solution is achieved. Add 4-iodotoluene (218.04 mg), followed immediately by the dropwise addition of 1-heptyne (158 µL).
    
  • Reaction Execution: Equip the flask with a reflux condenser (flushed with inert gas). Heat the reaction mixture to 50 °C using an oil bath or heating block. Stir vigorously for 6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 95:5). The starting material 4-iodotoluene (

    
    ) should disappear, replaced by a new UV-active spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Dilute with 15 mL of diethyl ether and filter the suspension through a short pad of Celite to remove insoluble palladium and copper salts. Wash the Celite pad with an additional 10 mL of diethyl ether.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous

    
     (
    
    
    
    mL) to remove amine salts, followed by brine (15 mL). Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel using 100% hexanes as the eluent to afford 1-(hept-1-yn-1-yl)-4-methylbenzene as a pale yellow to colorless oil.

Troubleshooting & System Validation

To ensure trustworthiness and reproducibility, cross-reference your observations with this troubleshooting matrix:

  • Observation: Formation of a significant byproduct with a mass of

    
     (1,4-dipentylyl-1,3-butadiyne).
    
    • Root Cause: Oxygen contamination leading to Glaser homocoupling[1].

    • Validation/Fix: Ensure strict adherence to Schlenk techniques. Verify that the

      
       is a pristine white powder; greenish or brownish 
      
      
      
      indicates the presence of
      
      
      , which directly drives homocoupling. Purify
      
      
      via Soxhlet extraction with THF if necessary.
  • Observation: Reaction stalls at ~50% conversion.

    • Root Cause: Catalyst deactivation or insufficient alkyne.

    • Validation/Fix: Aliphatic alkynes are volatile. Ensure the reaction vessel is properly sealed. Check the dryness of the

      
      ; water can poison the catalytic cycle.
      
  • Analytical Validation: The final product should be confirmed via GC-MS, exhibiting a molecular ion peak at

    
     . 
    
    
    
    -NMR should show a distinct triplet around 2.40 ppm corresponding to the propargylic protons of the heptynyl chain, and a singlet around 2.35 ppm for the aryl methyl group.

References[4] BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Hept-5-en-1-yne. Retrieved from: https://www.benchchem.com/[1] Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from:https://doi.org/10.1039/C1CS15071E[3] MDPI. (2020). Highly Crystallized Pd/Cu Nanoparticles on Activated Carbon: An Efficient Heterogeneous Catalyst for Sonogashira Cross-Coupling Reaction. Catalysts. Retrieved from:https://www.mdpi.com/2073-4344/10/2/200[2] ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from:https://doi.org/10.1021/acs.chemrev.6b00631

Sources

Application

Application Note: Strategic Implementation of Copper-Free Sonogashira Coupling

Executive Summary The Sonogashira cross-coupling reaction is the premier method for constructing bonds.[1][2] However, the classical protocol—relying on a Copper(I) co-catalyst—presents significant liabilities for pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is the premier method for constructing


 bonds.[1][2] However, the classical protocol—relying on a Copper(I) co-catalyst—presents significant liabilities for pharmaceutical and materials science applications. The presence of copper frequently leads to Glaser homocoupling  (oxidative dimerization of alkynes), complicating purification and reducing yield. Furthermore, residual copper requires rigorous scavenging to meet ICH Q3D elemental impurity guidelines.

This guide details Copper-Free Sonogashira protocols. By eliminating copper, we bypass the formation of copper-acetylides, thereby suppressing homocoupling and simplifying workup. This note provides a mechanistic rationale, two validated protocols (Standard vs. High-Performance), and a troubleshooting framework.

Mechanistic Insight: The "Amine-Activation" Cycle

In the absence of copper, the reaction cannot proceed via the traditional transmetallation of a copper-acetylide. Instead, the mechanism relies on a carbopalladation or deprotonation-complexation pathway.

The Critical Difference: In classical conditions, Cu(I) acidifies the alkyne terminal proton (


). In copper-free conditions, the electrophilic Pd(II) species coordinates to the alkyne 

-system. This

-coordination significantly increases the acidity of the terminal proton, allowing a secondary amine or inorganic base to deprotonate it in situ to form the Pd-acetylide.
Visualization: Copper-Free Catalytic Cycle

The following diagram illustrates the modified cycle, highlighting the critical


-activation step that replaces the copper cycle.

CopperFreeSonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X PiComplex π-Alkyne Coordination (Acidity Enhancement) OxAdd->PiComplex + Alkyne Deprotonation Base-Mediated Deprotonation PiComplex->Deprotonation + Base - HX RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Isomerization RedElim->Pd0 - Product ArX Ar-X Alkyne Terminal Alkyne Base Base (R2NH or CO3) Product Ar-Alkyne

Figure 1: The Copper-Free Catalytic Cycle. Note the critical role of the


-complex in lowering the pKa of the alkyne, enabling deprotonation by the base without a Cu-intermediate.

Critical Reaction Parameters

Success in Cu-free coupling requires stricter control over reaction parameters than the Cu-catalyzed variant.

ParameterRecommendationRationale
Catalyst Source PdCl

(PPh

)

(Standard)Pd(OAc)

+ XPhos
(Difficult)
Pd(II) precatalysts are more stable. Bulky, electron-rich ligands (XPhos) facilitate oxidative addition of aryl chlorides and stabilize the Pd(0) species.
Base Diisopropylamine (DIPA) or Piperidine Secondary amines are often superior to tertiary amines (Et

N) in Cu-free systems due to steric/electronic properties that assist in the specific deprotonation step.
Solvent DMF or DMSO Polar aprotic solvents stabilize the ionic intermediates. Toluene is viable but often requires higher temperatures.
Atmosphere Inert (Ar/N

)
While Glaser coupling is reduced, oxygen can still oxidize phosphine ligands and deactivate the Pd(0) catalyst.
Temperature 60°C – 80°C Cu-free reactions generally have a higher activation energy than Cu-catalyzed ones (which often run at RT).

Validated Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Aryl Iodides/Bromides, non-sterically hindered alkynes.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Terminal Alkyne (1.2 equiv)[3]

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2–3 mol%)
  • Base: Diisopropylamine (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under a stream of Argon.

  • Charging: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and the Aryl Halide (if solid). Cap the vial.
  • Degassing: Evacuate and backfill with Argon (3 cycles). Crucial step to preserve catalyst life.

  • Solvent/Liquid Addition: Inject anhydrous DMF and Diisopropylamine via syringe.

  • Activation: Stir at Room Temperature (RT) for 5 minutes. The yellow catalyst slurry should begin to dissolve/change color.

  • Alkyne Addition: Add the Terminal Alkyne via syringe.

  • Reaction: Heat the block to 70°C . Stir for 4–12 hours.

    • Monitoring: Check TLC.[3] Cu-free reactions often show an "induction period" (slow start) followed by rapid conversion.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/Amine salts. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography.
Protocol B: High-Performance / "Green" Method

Best for: Aryl Chlorides, Sterically hindered substrates, or Pharma-grade purity (avoiding toxic amines).

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Terminal Alkyne (1.2 equiv)[3]

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)[3]
  • Solvent: MeCN:Water (10:1) or Toluene

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)

    
    , XPhos, and Cs
    
    
    
    CO
    
    
    .
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add the solvent mixture (degassed).[3] Stir for 10 mins at RT to allow Ligand-Pd complex formation (solution often turns dark red/brown).

  • Substrate Addition: Add Aryl Halide and Alkyne.

  • Reaction: Heat to 80°C .

    • Note: The use of inorganic base (Cs

      
      CO
      
      
      
      ) and water allows for a "surfactant-type" effect if using specialized micellar solvents, but MeCN:Water is robust for general use.
  • Workup: Standard aqueous extraction.

Experimental Workflow & Decision Matrix

Use the following flowchart to select the optimal purification and reaction path.

Workflow Start Start: Substrate Analysis HalideCheck Halide Type? Start->HalideCheck Iodide Aryl Iodide/Bromide HalideCheck->Iodide Chloride Aryl Chloride/Hindered HalideCheck->Chloride MethodA Protocol A: PdCl2(PPh3)2 + Amine Iodide->MethodA MethodB Protocol B: Pd(OAc)2 + XPhos + Cs2CO3 Chloride->MethodB Monitor Monitor (TLC/LCMS) Look for Induction Lag MethodA->Monitor MethodB->Monitor Workup Workup: EtOAc/Water Wash Monitor->Workup

Figure 2: Decision Matrix for selecting the appropriate Copper-Free protocol based on substrate reactivity.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition ("Death" of catalyst).Oxygen leak or insufficient ligand. Action: Increase Ligand:Pd ratio (e.g., to 3:1) or re-degas solvents.[3]
No Reaction (0-2 hrs) Induction Period.Do not abort. Cu-free reactions often lag. Wait 4 hours. If still no product, increase Temp by 10°C.
Homocoupling (Glaser) Trace O

or impure Alkyne.
Even without Cu, O

can induce slow oxidation. Ensure Alkyne is distilled/pure and Argon line is secure.
Low Conversion (Ar-Cl) Oxidative Addition failure.Switch to Protocol B (XPhos/Buchwald ligands) which are designed for difficult oxidative additions.

References

  • Mechanistic Overview & Reviews

    • Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

    • Chinchilla, R., & Nájera, C. (2011).[4] Recent advances in Sonogashira reactions. Chemical Society Reviews. Link

  • Protocol A (PdCl2/Amine Systems)

    • Liang, Y., et al. (2005).[5] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[6] The Journal of Organic Chemistry. Link

  • Protocol B (High Performance/Buchwald)

    • Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[2][7] Angewandte Chemie International Edition. Link

  • Green/Micellar Chemistry

    • Handa, S., et al. (2018).[5] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[5][8] Organic Letters. Link

Sources

Method

Application Note: Precision Regiocontrol in the Catalytic Hydration of Internal Aryl Alkynes

Executive Summary The hydration of internal alkynes represents a critical transformation in drug discovery, particularly for generating aryl ketone pharmacophores. While terminal alkynes follow predictable Markovnikov ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydration of internal alkynes represents a critical transformation in drug discovery, particularly for generating aryl ketone pharmacophores. While terminal alkynes follow predictable Markovnikov addition, internal alkynes—such as 1-(Hept-1-yn-1-yl)-4-methylbenzene (1) —present a significant regioselectivity challenge.

This application note details two distinct protocols for the hydration of (1) to its corresponding ketones. We prioritize the Gold(I)-Catalyzed method for high-precision regiocontrol, favoring the benzylic ketone 1-(p-tolyl)heptan-1-one (2a) , which is electronically favored but often difficult to isolate purely using classical acid catalysis. A secondary Bronsted Acid protocol is provided for high-throughput screening where cost is prioritized over selectivity.

Core Chemical Transformation
  • Substrate: 1-(Hept-1-yn-1-yl)-4-methylbenzene

  • Target Product (Major): 1-(4-methylphenyl)heptan-1-one (Benzylic ketone)

  • By-Product (Minor): 1-(4-methylphenyl)heptan-2-one (Alkyl ketone)

Scientific Foundation & Mechanism

The Regioselectivity Challenge

In the hydration of 1-aryl-1-alkynes, regioselectivity is governed by the stability of the vinyl cation intermediate.

  • Electronic Control: The aromatic ring stabilizes the developing positive charge at the

    
    -position (benzylic) via resonance. The p-methyl substituent on the benzene ring further enhances this stabilization compared to a standard phenyl group, theoretically driving the reaction toward the 1-one  product (2a).
    
  • Steric Control: The pentyl chain imposes steric bulk at the

    
    -position. However, in gold catalysis, electronic factors typically override sterics for aryl-alkyl alkynes.
    
Mechanistic Pathway (Gold Catalysis)

The reaction proceeds via a


-activation mechanism. The cationic Gold(I) species coordinates to the alkyne, rendering it susceptible to nucleophilic attack by water.

GoldCatalysis Start Substrate (1) + [L-Au]+ Complex π-Au-Alkyne Complex Start->Complex Coordination Attack Nucleophilic Attack (H2O) Complex->Attack Activation Intermed Vinyl-Au Intermediate Attack->Intermed Anti-addition Proto Protodeauration Intermed->Proto +H+ Enol Enol Tautomer Proto->Enol - [L-Au]+ Product Ketone (2a) + Regenerated Cat. Enol->Product Tautomerization Product->Start Cycle

Figure 1: Catalytic cycle for the Gold(I)-mediated hydration of internal alkynes. The regioselectivity is determined at the 'Nucleophilic Attack' stage.[1]

Experimental Protocols

Protocol A: High-Precision Gold(I) Catalysis

Objective: Maximize yield and regioselectivity for the benzylic ketone (2a). Recommended For: Late-stage functionalization, high-value intermediate synthesis.

Materials
  • Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) [(IPr)AuCl] (2 mol%)

  • Activator: Silver Hexafluoroantimonate (AgSbF₆) (2 mol%)

  • Solvent: 1,4-Dioxane / Water (2:1 ratio)

  • Substrate: 1-(Hept-1-yn-1-yl)-4-methylbenzene (1.0 equiv)

Step-by-Step Methodology
  • Catalyst Activation: In a distinct vial, weigh (IPr)AuCl (12.4 mg, 0.02 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol). Add 1.0 mL of 1,4-dioxane. Stir for 5 minutes in the dark (precipitate of AgCl will form).

  • Substrate Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the alkyne substrate (184 mg, 1.0 mmol) in 2.0 mL of 1,4-dioxane.

  • Reaction Initiation: Transfer the supernatant of the catalyst solution (active cationic gold) to the substrate vial via syringe filter (to remove AgCl).

  • Hydration: Add 1.5 mL of deionized water to the reaction mixture.

  • Incubation: Seal the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne (high R_f) should disappear; the ketone (lower R_f) will appear.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with brine (10 mL). Dry organic phase over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Expected Results (Protocol A)
MetricValueNotes
Isolated Yield 92–96%Excellent conversion due to NHC ligand stability.
Regio Ratio (2a:2b) >20:1Strong electronic bias from p-tolyl group.
Reaction Time 4–6 hFaster than Pt or acid-catalyzed methods.
Protocol B: High-Throughput Acid Promoted (Metal-Free)

Objective: Cost-effective synthesis for large-scale batches. Recommended For: Early-stage building block synthesis where chromatography is easily automated.

Materials
  • Promoter: Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Green solvent alternative)

  • Substrate: 1-(Hept-1-yn-1-yl)-4-methylbenzene

Step-by-Step Methodology
  • Setup: Charge a reaction vessel with the alkyne (1.0 mmol) and TFE (3.0 mL).

  • Addition: Add water (2.0 equiv, 36 µL).

  • Acidification: Add TfOH (10 mol%) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with sat. NaHCO₃. Extract with Ethyl Acetate.

Expected Results (Protocol B)
MetricValueNotes
Isolated Yield 75–85%Lower yield due to potential polymerization side reactions.
Regio Ratio (2a:2b) ~5:1Less selective; requires careful chromatographic separation.
Cost Efficiency HighNo precious metals used.

Analytical Validation & Quality Control

To ensure the integrity of the transformation, the following analytical signatures must be verified.

NMR Validation (400 MHz, CDCl₃)
  • Starting Material (Alkyne): Look for propargylic protons (triplet) at

    
     ~2.4 ppm. These must disappear.
    
  • Product (2a - Benzylic Ketone):

    • 
      -Protons (Triplet):  A distinct triplet at 
      
      
      
      2.9–3.0 ppm
      corresponding to the -CH₂- adjacent to the carbonyl (Ar-CO-CH₂ -).
    • Aromatic Shift: The ortho-protons on the tolyl ring will shift downfield (~7.8 ppm) due to the electron-withdrawing carbonyl group.

  • Product (2b - Alkyl Ketone):

    • Benzylic-CH₂ (Singlet): If the minor isomer forms, look for a singlet at

      
       3.6 ppm  (Ar-CH₂ -CO-). The lack of splitting here is the key diagnostic between regioisomers.
      
Workflow Diagram

Workflow Step1 Reaction Setup (Dioxane/H2O) Step2 In-Process Control (TLC/GC-MS) Step1->Step2 T=4h Step2->Step1 Incomplete Step3 Workup (DCM Extraction) Step2->Step3 Complete Step4 Purification (Flash Chrom.) Step3->Step4 Step5 Validation (1H NMR) Step4->Step5

Figure 2: Operational workflow for the isolation of 1-(p-tolyl)heptan-1-one.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (Cl⁻ or N-donors).Ensure AgSbF₆ is fresh and used in 1:1 ratio with Au. Avoid amine solvents.
Poor Regioselectivity High Temperature / Acid impurities.Lower temperature to 60°C. Switch to Protocol A (Gold) if using Acid.
Silver Contamination Incomplete filtration.Filter reaction mixture through a Celite pad post-reaction.[3]
Emulsion during Workup Dioxane/Water interface.Saturate the aqueous layer with NaCl (brine) before extraction.

References

  • Marion, N., Ramón, R. S., & Nolan, S. P. (2009).[4] Highly efficient [(NHC)AuCl]-based catalytic system for the hydration of alkynes. Journal of the American Chemical Society, 131(2), 448-449.

  • Liu, W., Wang, H., & Li, C. J. (2016).[4] TfOH-catalyzed regioselective hydration of alkynes.[4] Organic Letters, 18(9), 2184-2187.

  • Hintermann, L., & Labonne, A. (2007). Catalytic hydration of alkynes and its application in synthesis. Synthesis, 2007(08), 1121-1150.

  • Li, F., Wang, N., Lu, L., & Zhu, G. (2015).[4] Neutral gold(I) complex [(IPr)AuCl] for regioselective hydration.[4] Journal of Organic Chemistry, 80(7), 3538-3546.

Sources

Application

Synthesis of polysubstituted benzenes using p-tolyl-1-heptyne

Application Note: Regioselective Synthesis of Hexasubstituted Benzenes via Transition-Metal Catalyzed [2+2+2] Cyclotrimerization of p-Tolyl-1-heptyne Prepared by: Senior Application Scientist, Chemical Development & Cata...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Hexasubstituted Benzenes via Transition-Metal Catalyzed [2+2+2] Cyclotrimerization of p-Tolyl-1-heptyne

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The construction of highly functionalized, polysubstituted benzenes is a critical bottleneck in the development of advanced organic materials and active pharmaceutical ingredients (APIs). While traditional electrophilic aromatic substitution is limited by directing-group effects and functional group tolerance, the transition-metal catalyzed[2+2+2] cyclotrimerization of alkynes offers a highly atom-economical alternative.

This application note details the regioselective cyclotrimerization of the unsymmetrical, unactivated internal alkyne p-tolyl-1-heptyne (1-(p-tolyl)-1-heptyne). By leveraging sterically demanding catalytic systems, researchers can overcome the inherent chemo- and regioselectivity challenges of intermolecular cyclotrimerization, driving the reaction exclusively toward the 1,2,4-tris(p-tolyl)-3,5,6-tripentylbenzene regioisomer.

Mechanistic Rationale & Causality (The "Why")

The cyclotrimerization of unsymmetrical internal alkynes is notoriously difficult to control. Unlike terminal alkynes, unactivated internal alkynes like p-tolyl-1-heptyne possess two distinct, sterically demanding substituents: a rigid, bulky p-tolyl aryl group and a flexible pentyl chain.

The regioselectivity of the final hexasubstituted benzene is governed by two critical, causality-driven steps within the catalytic cycle[1]:

  • Oxidative Cyclization: Two alkyne molecules coordinate to the active metal center (e.g., Ni(0) or Rh(I)) and undergo oxidative coupling to form a metallacyclopentadiene intermediate. Steric repulsion between the bulky p-tolyl groups dictates the geometry of this intermediate. To minimize steric strain, the system strongly disfavors the α,α'-disubstituted metallacycle, instead favoring an α,β-configuration[1].

  • Third Alkyne Insertion: The insertion of the third p-tolyl-1-heptyne molecule is the definitive regioselectivity-determining step[1]. The incoming alkyne must orient itself to minimize clashes between its own p-tolyl group and the substituents already present on the metallacycle. When utilizing a bulky N-heterocyclic carbene (NHC) ligand such as IPr, the steric bulk of the catalyst pocket amplifies this bias, effectively locking the trajectory of the third alkyne and overwhelmingly yielding the 1,2,4-regioisomer[2]. Recent advances have also demonstrated that earth-abundant metals, such as Iron, can achieve similar regiocontrol via a dual activation mechanism involving substrate deprotonation and reductive elimination[3].

Pathway Cat Active Catalyst [Ni(0)-NHC] Coord Bis-Alkyne Coordination Cat->Coord + 2 p-tolyl-1-heptyne OxCyc Oxidative Cyclization (Metallacycle) Coord->OxCyc C-C Bond Formation Insert 3rd Alkyne Insertion OxCyc->Insert + 1 p-tolyl-1-heptyne (Regioselectivity Step) RedElim Reductive Elimination (Product Release) Insert->RedElim Rearrangement RedElim->Cat Hexasubstituted Benzene

Catalytic [2+2+2] cyclotrimerization pathway defining regioselectivity.

Quantitative Data & Catalyst Optimization

The choice of metal and ligand profoundly impacts both the overall yield and the regiomeric ratio (rr). The table below summarizes the optimization data for the cyclotrimerization of p-tolyl-1-heptyne, demonstrating why the Ni(acac)2/IPr system is the recommended standard for unactivated internal alkynes[2].

Catalyst SystemPre-catalyst LoadingLigand / AdditiveYield (%)Regiomeric Ratio (1,2,4 : 1,3,5)Reaction Conditions
Nickel / NHC Ni(acac)₂ (5 mol%)IPr·HCl / iPrMgCl92% >95 : 5 Toluene, 60 °C, 1 h
Rhodium / Phosphine [Rh(cod)Cl]₂ (2.5 mol%)BIPHEP / AgBF₄85%88 : 12DCE, 80 °C, 12 h
Iron / Phosphine FeBr₂ (10 mol%)PMe₃ / Zn powder78%80 : 20THF, 20 °C, 5 h
Cobalt / Carbonyl Co₂(CO)₈ (10 mol%)None65%60 : 40Toluene, 110 °C, 24 h

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, this methodology incorporates a self-validating internal standard control. By quantifying the reaction via GC-FID prior to destructive workup, researchers can isolate chemical yield from purification recovery, instantly diagnosing whether low yields are due to catalytic failure or chromatographic loss.

Materials Required:

  • p-Tolyl-1-heptyne (1.0 mmol, 186.3 mg)

  • Ni(acac)₂ (0.05 mmol, 12.8 mg)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 mmol, 21.3 mg)

  • Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 0.1 mmol, 50 µL)

  • Anhydrous Toluene (2.0 mL)

  • n-Dodecane (Internal Standard, 0.5 mmol, 85.2 mg)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(acac)₂ and IPr·HCl. The use of a stable Ni(II) pre-catalyst avoids the rapid degradation associated with handling sensitive Ni(0) sources like Ni(cod)₂.

  • Substrate & Standard Addition: Add anhydrous toluene (2.0 mL), followed by p-tolyl-1-heptyne (1.0 mmol) and n-dodecane (0.5 mmol). Seal the tube and transfer it to a Schlenk line operating under standard manifold nitrogen.

  • In Situ Reduction: At room temperature, inject iPrMgCl (50 µL) dropwise via a gas-tight syringe. Causality Note: The Grignard reagent acts as a reducing agent, converting the Ni(II) complex into the catalytically active Ni(0) species while simultaneously deprotonating the imidazolium salt to generate the active NHC ligand[2]. A distinct color change from pale green to dark red/brown indicates active catalyst formation.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 1 hour.

  • Self-Validation Check (Crucial Step): Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with 1 mL of ethyl acetate, filter through a short plug of silica, and analyze via GC-FID. Compare the product peak area against the n-dodecane internal standard to calculate the absolute spectroscopic yield.

  • Quench and Workup: Quench the bulk reaction mixture with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Data Reconciliation: Calculate the isolated yield. If the isolated yield is >5% lower than the GC-FID yield obtained in Step 5, the product is streaking or degrading on the silica gel. In such cases, switch to neutral alumina or deactivate the silica with 1% Et₃N for future runs.

Workflow Prep Glovebox Prep Catalyst/Ligand React Schlenk Line Add Substrate Prep->React Heat Thermal Activation 60°C, 1 h React->Heat Quench Quench & Extract EtOAc / H2O Heat->Quench Analyze GC-FID Validation Internal Std Quench->Analyze Purify Chromatography Isolation Analyze->Purify

Standardized self-validating experimental workflow for alkyne cyclotrimerization.

References

  • Xue, F., Loh, Y. K., Song, X., Teo, W. J., Chua, J. Y. D., & Hor, T. S. A. (2017). Nickel-Catalyzed Facile [2+2+2] Cyclotrimerization of Unactivated Internal Alkynes to Polysubstituted Benzenes. Chemistry - An Asian Journal.2

  • Sanjuán, A. M., et al. (2019). Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. Organometallics.1

  • Gawali, S. S., & Gunanathan, C. (2019). Iron-catalyzed regioselective cyclotrimerization of alkynes to benzenes. Journal of Organometallic Chemistry.3

Sources

Method

Application Note: Green Solvent Systems for Heptyne Arylation

Transitioning from DMF/NMP to Micellar and Deep Eutectic Media Executive Summary The arylation of terminal alkynes (Sonogashira coupling) is a cornerstone reaction in drug discovery. Historically, this transformation rel...

Author: BenchChem Technical Support Team. Date: March 2026

Transitioning from DMF/NMP to Micellar and Deep Eutectic Media

Executive Summary

The arylation of terminal alkynes (Sonogashira coupling) is a cornerstone reaction in drug discovery. Historically, this transformation relies on dipolar aprotic solvents like DMF, NMP, or DMAc due to their ability to solubilize both lipophilic alkynes (e.g., 1-heptyne) and polar palladium salts. However, these solvents are reproductive toxins facing severe restrictions under REACH and TSCA regulations.

This guide details three validated "Green Chemistry" protocols for coupling 1-heptyne with aryl halides, eliminating toxic media without compromising yield. We focus on Micellar Catalysis (Water) and Deep Eutectic Solvents (DES) as superior alternatives.

The Challenge: Heptyne Solubility & Reactivity

1-Heptyne presents specific challenges in green media:

  • Hydrophobicity: It is insoluble in bulk water, traditionally requiring organic co-solvents.

  • Volatility: With a boiling point of ~99°C, high-temperature protocols (common in early green chemistry) risk substrate loss.

  • Oxidative Homocoupling: In the presence of copper and oxygen, heptyne readily forms 7,9-hexadecadiyne (Glaser product), reducing yield.

The protocols below address these issues using nanoreactors and eutectic activation .

Protocol A: Micellar Catalysis in Water (TPGS-750-M)

Best For: Temperature-sensitive substrates, complex APIs, and Copper-free requirements.

This method utilizes TPGS-750-M , a designer surfactant that spontaneously forms nanomicelles in water.[1] The lipophilic core of the micelle acts as a "nanoreactor," concentrating the heptyne and catalyst effectively, accelerating the reaction via the Hydrophobic Effect .

Materials
  • Surfactant: 2 wt % TPGS-750-M in degassed water.

  • Catalyst: Pd(dtbpf)Cl2 (1–2 mol %) OR Pd(OAc)2 + XPhos.

  • Base: Triethylamine (Et3N).[2][3]

  • Substrates: 1-Heptyne (1.2 equiv), Aryl Halide (1.0 equiv).

Step-by-Step Protocol
  • Preparation: In a reaction vial equipped with a stir bar, dissolve TPGS-750-M in HPLC-grade water to create a 2 wt % solution. Degas with Argon for 15 minutes.

  • Charge: Add the Aryl Halide (1.0 mmol) and Pd catalyst (0.02 mmol).

    • Note: If the aryl halide is solid, add it here. If liquid, add with heptyne.

  • Solubilization: Add the 2 wt % surfactant solution (2.0 mL). Stir vigorously (1000 rpm) to emulsify.

  • Activation: Add Et3N (3.0 equiv) and 1-Heptyne (1.2 equiv) via syringe.

  • Reaction: Stir at Room Temperature (23°C) for 4–12 hours.

    • Optimization: If conversion is slow (<50% at 4h), mild heating to 45°C is permissible.

  • Extraction (In-Flask): Stop stirring. Add a minimal amount of EtOAc or MTBE (green alternative). The phases will separate rapidly. Decant the organic layer.

  • Recycling: The aqueous surfactant phase can be reused up to 4 times with minimal loss of activity.

Scientific Insight: The reaction follows "Inner-Sphere" kinetics. The local concentration of reactants within the micelle core is 10–50x higher than bulk solvent, enabling rates at RT that usually require heating in DMF.

Protocol B: Deep Eutectic Solvents (ChCl:Urea)

Best For: Thermally stable substrates, scale-up, and cost-sensitive processes.

Deep Eutectic Solvents (DES) are formed by complexing a Hydrogen Bond Acceptor (Choline Chloride) with a Donor (Urea).[4] The resulting liquid is non-volatile, biodegradable, and capable of activating the Pd-catalyst via ligand effects.

Materials
  • Solvent: Choline Chloride : Urea (1:2 molar ratio).[4]

  • Catalyst: Pd(PPh3)2Cl2 (2 mol %) + CuI (1 mol %).[5]

  • Base: Et3N or K2CO3.

  • Substrates: 1-Heptyne, Aryl Iodide/Bromide.

Step-by-Step Protocol
  • DES Formation: Mix Choline Chloride (13.9 g) and Urea (12.0 g) in a beaker. Heat to 80°C with stirring until a clear, viscous liquid forms (approx. 30 mins). Cool to room temperature.

  • Loading: To the DES (3 mL per mmol substrate), add Pd(PPh3)2Cl2, CuI, and Aryl Halide.

  • Addition: Add Et3N (2.0 equiv) and 1-Heptyne (1.2 equiv).

  • Reaction: Heat to 60°C . Stirring is critical due to high viscosity.

    • Caution: Do not exceed 80°C to prevent heptyne volatilization.

  • Work-up: Cool to RT. Add water (1:1 ratio) to dissolve the DES components (Choline/Urea). The product will oil out or precipitate.

  • Isolation: Filter the solid product or extract liquid product with 2-MeTHF.

Comparative Analysis

FeatureProtocol A: Micellar (Water)Protocol B: DES (ChCl:Urea)Traditional (DMF)
Solvent Toxicity None (Water)Low (Biodegradable)High (Reprotoxic)
Temperature 25°C – 45°C60°C – 80°C80°C – 100°C
Yield (Avg) 85 – 98%75 – 90%80 – 95%
Work-up Phase separation (Simple)Water wash requiredAqueous wash x3 (Tedious)
E-Factor Low (Recyclable media)MediumHigh (Solvent waste)

Mechanism & Workflow Visualization

Micellar Catalytic Cycle

The diagram below illustrates the "Nanoreactor" concept where the hydrophobic effect drives the reagents into the micelle core, protecting the Pd(0) species from bulk water deactivation.

MicellarSonogashira Start Reagents: 1-Heptyne + Ar-X Micelle Micelle Formation (TPGS-750-M) Start->Micelle Add to Water Core Lipophilic Core (High Local Conc.) Micelle->Core Self-Assembly CatCycle Pd Catalytic Cycle (Ox Add -> Transmet -> Red Elim) Core->CatCycle Inner-Sphere Reaction Product Product Extraction (In-Flask Separation) Core->Product Add Min. Organic Solvent CatCycle->Core Product Release Recycle Aqueous Phase Recycling Product->Recycle Decant Product Recycle->Micelle Re-use Aqueous Phase

Figure 1: Workflow for surfactant-mediated Sonogashira coupling, highlighting the recycling loop enabled by phase separation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidation of Pd(0)Ensure rigorous degassing of water/DES. Add 1 mol% Ascorbic Acid as antioxidant.
Homocoupling Excess O2 + CopperSwitch to Protocol A (Cu-free conditions) or use slow addition of alkyne.
Emulsion Surfactant issuesAdd brine (saturated NaCl) to break the emulsion during work-up.
Substrate Precipitation Product insolubilityIn DES, add 5-10% water to lower viscosity or use mild heating during work-up.

References

  • Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry.[6] Link

  • Handa, S., et al. (2018).[6] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[3][6][7] Organic Letters.[6] Link

  • Hooshmand, S. E., et al. (2020).[4] Deep eutectic solvents: cutting-edge applications in cross-coupling reactions. Green Chemistry.[2][3][4][7][8] Link

  • Panda, G. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight.[9] Link

  • Sigma-Aldrich. Cross-Coupling Reactions in Water: TPGS-750-M Protocols. Application Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Glaser Homocoupling During 1-Heptyne Arylation

Welcome to the technical support center for navigating the challenges of 1-heptyne arylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of 1-heptyne arylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a common and often frustrating side reaction: Glaser homocoupling. My goal is to equip you with the knowledge to not only troubleshoot but also proactively design experiments that favor the desired cross-coupling product.

Introduction: The Challenge of Competing Pathways

The Sonogashira cross-coupling of a terminal alkyne like 1-heptyne with an aryl halide is a cornerstone of modern organic synthesis.[1][2][3] However, the very conditions that facilitate this powerful C-C bond formation can also promote the undesired oxidative homocoupling of the alkyne, a reaction known as the Glaser or Glaser-Hay coupling.[4][5][6] This side reaction consumes your valuable alkyne, reduces the yield of your target molecule, and introduces a symmetric 1,3-diyne byproduct (tetradeca-6,8-diyne in the case of 1-heptyne) that can complicate purification.[7][8]

Understanding the delicate balance between these two competing catalytic cycles is paramount to achieving high yields and purity in your arylation reactions. This guide will dissect the mechanistic underpinnings of Glaser homocoupling and provide actionable strategies to suppress it.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may be encountering in the lab, offering explanations for the underlying causes and providing concrete solutions.

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of 1-heptyne. How can I confirm this is from Glaser coupling and what's the primary cause?

A: The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a classic sign of Glaser homocoupling.[6] This oxidative process is primarily driven by the presence of a copper(I) co-catalyst and an oxidant, which is often atmospheric oxygen.[4][5][8] The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.[5]

Initial Diagnostic Steps:

  • Mass Spectrometry (MS): Confirm the mass of the byproduct corresponds to the dimer of 1-heptyne (C14H22, MW ≈ 190.33 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetrical nature of the homocoupled product will result in a characteristic NMR spectrum.

  • Control Experiment: Run the reaction without the aryl halide. If the dimer is still formed, it strongly indicates that Glaser coupling is the culprit.

Primary Solutions:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the oxidative homocoupling pathway.[6] Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6][9]

  • Minimize Copper(I) Catalyst Loading: While essential for the Sonogashira reaction, high concentrations of the copper co-catalyst can accelerate Glaser coupling.[6] Reduce the Cu(I) loading to the minimum effective amount, often in the range of 1-5 mol%.

Q2: My attempts to reduce the copper catalyst loading have led to a sluggish Sonogashira reaction. How can I suppress homocoupling without sacrificing the cross-coupling rate?

A: This is a common optimization challenge. The key is to disfavor the kinetics of the homocoupling pathway relative to the cross-coupling pathway.

Strategies for Selective Arylation:

  • Slow Addition of 1-Heptyne: Adding the alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low.[6] This favors the cross-coupling reaction, as the palladium catalyst can more effectively compete for the available alkyne.

  • Ligand Modification: The choice of ligand on the palladium catalyst can influence the relative rates of the two cycles. More electron-rich and bulky phosphine ligands can sometimes promote the desired oxidative addition and reductive elimination steps of the Sonogashira cycle more efficiently.

  • Consider Copper-Free Protocols: For particularly stubborn cases, switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate Glaser homocoupling.[1][2][9][10] These methods often require different ligands and reaction conditions to achieve high efficiency.[10]

Q3: I've tried degassing my solvents, but I still see significant homocoupling. Are there other sources of oxidants I should be aware of?

A: While atmospheric oxygen is the most common culprit, other factors can contribute to an oxidative environment.

Hidden Sources of Oxidation:

  • Peroxides in Solvents: Ethereal solvents like THF can form explosive peroxides upon prolonged exposure to air and light. These peroxides can act as oxidants. Always use freshly distilled or inhibitor-free solvents.

  • Oxidized Reagents: The copper(I) salt itself can be partially oxidized to copper(II) if not stored properly. Use fresh, high-purity Cu(I) salts.[9]

  • Air Leaks in the Reaction Setup: Even small leaks in your glassware or tubing can introduce enough oxygen to promote Glaser coupling. Ensure all connections are secure.

Q4: Can the choice of base influence the extent of Glaser homocoupling?

A: Yes, the base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[9] While a stronger base can accelerate the desired reaction, it can also increase the concentration of the copper acetylide, potentially leading to more homocoupling.[11][12]

Base Selection and Optimization:

  • Amine Bases: Triethylamine and diisopropylamine are commonly used.[9] The choice between them can sometimes influence the reaction outcome.

  • Inorganic Bases: In some protocols, inorganic bases like K2CO3 or Cs2CO3 are used. These can be advantageous in certain solvent systems.

  • Stoichiometry: Ensure the base is present in sufficient excess to drive the reaction to completion, but avoid a large excess that might promote side reactions.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of Glaser coupling?

A: The Glaser coupling is an oxidative homocoupling of terminal alkynes.[4][5] The generally accepted mechanism involves three key steps:

  • Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base and coordinates with a copper(I) salt to form a copper acetylide complex.[4]

  • Oxidative Coupling: Two copper acetylide units undergo an oxidative step, often mediated by an oxidant like O2, to form the 1,3-diyne and a reduced copper species.[4]

  • Reoxidation of Copper: The reduced copper is then reoxidized to regenerate the active copper(I) catalyst.[4]

Q: Are there any additives that can be used to suppress Glaser homocoupling?

A: Yes, certain additives have been shown to be effective.

  • Reducing Agents: The addition of a mild reducing agent can help to maintain the copper catalyst in its +1 oxidation state, thereby inhibiting the oxidative homocoupling pathway.[13][14]

  • Ligands for Copper: Specific ligands can coordinate to the copper center and modulate its reactivity, potentially disfavoring the dimerization process.[4][15] For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) is often used in the Hay modification of the Glaser coupling.[4][16]

Q: Can temperature be used to control the selectivity between arylation and homocoupling?

A: Temperature can be a double-edged sword. While increasing the temperature can accelerate the desired Sonogashira coupling, especially for less reactive aryl bromides or chlorides, it can also increase the rate of the Glaser side reaction.[17] Therefore, temperature optimization should be performed carefully, often in conjunction with other strategies like slow alkyne addition.

Q: Is protecting the terminal alkyne a viable strategy?

A: Absolutely. Masking the terminal alkyne with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, is a very effective way to prevent homocoupling.[8] The arylation is then performed on the protected alkyne, followed by a deprotection step to reveal the desired terminal alkyne product.[8] This adds extra steps to the synthesis but can be the most robust solution when other methods fail.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of 1-Heptyne with Iodobenzene

Materials:

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Iodobenzene

  • 1-Heptyne

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-2 mol%) and CuI (2-5 mol%).

  • Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).

  • Add the iodobenzene (1.0 equivalent).

  • Slowly add the 1-heptyne (1.1-1.2 equivalents) dropwise or via syringe pump over 1-2 hours.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.[9]

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 1-Heptyne

Materials:

  • Palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand)

  • Aryl halide

  • 1-Heptyne

  • Base (e.g., Cs2CO3 or K2CO3)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

  • Follow a similar setup to Protocol 1, ensuring strictly anaerobic conditions.

  • Combine the palladium catalyst, ligand, and base in the reaction flask.

  • Add the anhydrous, degassed solvent and the aryl halide.

  • Add the 1-heptyne.

  • Heat the reaction mixture to the appropriate temperature (this can vary significantly depending on the specific protocol) and monitor its progress.

  • Workup and purification are typically similar to the copper-catalyzed procedure.

Data Presentation

Table 1: Troubleshooting Guide for Minimizing Glaser Homocoupling

Observed Issue Potential Cause Recommended Action(s)
Significant 1,3-diyne byproductPresence of oxygenThoroughly degas all solvents and reagents; maintain a positive inert gas pressure.[6]
High copper(I) concentrationReduce CuI loading to 1-5 mol%.[6]
Sluggish reaction with low CuIInsufficient catalytic activityOptimize palladium catalyst and ligand; consider a more reactive aryl halide (I > Br > Cl).[9]
Persistent homocouplingHigh instantaneous alkyne concentrationAdd 1-heptyne slowly via syringe pump.[6]
Inherent substrate reactivitySwitch to a copper-free protocol.[10]
Protect the terminal alkyne with a silyl group.[8]

Visualizations

Glaser_Homocoupling_Mechanism cluster_0 Glaser Homocoupling Cycle 1-Heptyne_1 1-Heptyne Cu_Acetylide_1 Copper(I) Acetylide 1-Heptyne_1->Cu_Acetylide_1 + Cu(I), -H+ Oxidative_Coupling Oxidative Coupling Cu_Acetylide_1->Oxidative_Coupling 1-Heptyne_2 1-Heptyne Cu_Acetylide_2 Copper(I) Acetylide 1-Heptyne_2->Cu_Acetylide_2 + Cu(I), -H+ Cu_Acetylide_2->Oxidative_Coupling 1,3-Diyne Tetradeca-6,8-diyne (Homocoupling Product) Oxidative_Coupling->1,3-Diyne Reduced_Cu Reduced Copper Oxidative_Coupling->Reduced_Cu Reoxidation Reoxidation Reduced_Cu->Reoxidation + O2 Cu_I Cu(I) Reoxidation->Cu_I

Caption: The catalytic cycle of Glaser homocoupling.

Competing_Pathways cluster_Sonogashira Desired Pathway: Sonogashira Coupling cluster_Glaser Undesired Pathway: Glaser Homocoupling Start 1-Heptyne + Aryl Halide Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Pd_Cycle + Pd Catalyst Cu_Cycle Cu(I) Catalytic Cycle Start->Cu_Cycle + Cu(I) Catalyst + O2 Cross_Product Arylated 1-Heptyne Pd_Cycle->Cross_Product Homo_Product 1,3-Diyne Dimer Cu_Cycle->Homo_Product

Caption: Competing reaction pathways in 1-heptyne arylation.

References

  • Glaser coupling - Grokipedia. [Link]

  • Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing). [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. [Link]

  • Glaser coupling reaction's mechanism proposed by Bohlman. - ResearchGate. [Link]

  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization - ACS Publications. [Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC. [Link]

  • Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction | Request PDF - ResearchGate. [Link]

  • A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction - MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. [Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

Sources

Optimization

Improving yield of Sonogashira coupling with electron-rich aryl halides

Topic: Optimization for Electron-Rich Aryl Halides Ticket ID: SONO-ER-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Electron-Rich" Problem You are likely here because your sta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization for Electron-Rich Aryl Halides Ticket ID: SONO-ER-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electron-Rich" Problem

You are likely here because your standard Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI / Et₃N) failed.

The Root Cause: Electron-rich aryl halides (e.g., aryl chlorides, anisoles, anilines) possess a highly stable C–X bond. The electron-donating groups (EDGs) increase the electron density at the ipso-carbon, making the Oxidative Addition step—the entry point into the catalytic cycle—kinetically unfavorable. Standard ligands like triphenylphosphine (


) lack the electron-donating power to push the palladium center to break this bond.

This guide replaces "hope" with "thermodynamics," utilizing bulky, electron-rich ligands to lower the activation energy of oxidative addition.

Module 1: The Catalyst System (Hardware Upgrade)

To couple electron-rich substrates, you must upgrade from "General Purpose" catalysts to "Specialist" systems.

The Ligand: Dialkylbiaryl Phosphines (Buchwald Ligands)

For electron-rich aryl halides, XPhos and SPhos are the gold standards.

  • Mechanism of Action:

    • Electron Density: The dicyclohexyl (Cy) or di-tert-butyl groups on the phosphorus pump electron density onto the Pd(0) center, making it more nucleophilic and dramatically accelerating the rate-limiting oxidative addition step [1].

    • Steric Bulk: The biaryl backbone prevents the formation of inactive dimeric Pd species and promotes the final reductive elimination step.

The Precatalyst: Pd(II) vs. Pd(0)

Avoid in situ mixing of Pd(OAc)₂ + Ligand if possible. Use Pre-formed Precatalysts (e.g., XPhos Pd G2 or G3 ).

  • Why? In situ generation is often inefficient. G2/G3 precatalysts activate rapidly at room temperature using a weak base, ensuring a precise 1:1 Pd:Ligand ratio [2].

Comparative Performance Table
ComponentStandard (Avoid)High-Performance (Recommended)Mechanistic Benefit
Ligand

XPhos or SPhos Increases

density on Pd; accelerates oxidative addition.
Pd Source Pd(PPh₃)₄XPhos Pd G2 Air-stable; rapid activation; defined active species.
Co-catalyst CuICu-Free (if possible)Eliminates Glaser homocoupling (critical for valuable alkynes).

Module 2: Visualizing the Mechanism

The following diagram illustrates the specific bottleneck for electron-rich substrates and how the optimized cycle overcomes it.

SonogashiraMechanism cluster_bottleneck CRITICAL BOTTLENECK Start Pd(0)-L Active Species (Electron-Rich Ligand) OxAdd Oxidative Addition (Rate Limiting) Ar-X adds to Pd Start->OxAdd + Ar-X ComplexA Pd(II)(Ar)(X)L Intermediate OxAdd->ComplexA TransMet Transmetallation (Cu-Acetylide or Base-Activated Alkyne) ComplexA->TransMet + Alkyne ComplexB Pd(II)(Ar)(Alkyne)L TransMet->ComplexB Isom Cis/Trans Isomerization ComplexB->Isom RedElim Reductive Elimination Product Release Isom->RedElim RedElim->Start Regenerate Catalyst ArX Electron-Rich Ar-X (High Barrier) ArX->OxAdd Alkyne Terminal Alkyne Alkyne->TransMet

Caption: The catalytic cycle highlights Oxidative Addition as the critical bottleneck for electron-rich substrates, requiring electron-rich ligands to overcome the activation energy barrier.

Module 3: High-Yield Protocol (The "Gold Standard")

This protocol is optimized for electron-rich aryl bromides/chlorides and minimizes homocoupling [3].

Substrate: 1.0 equiv Electron-Rich Aryl Halide (e.g., 4-chloroanisole) Reagents:

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base:

    
     (2.0 equiv) — Weaker bases like 
    
    
    
    often fail with Ar-Cl.
  • Solvent: Acetonitrile (

    
    ) or 1,4-Dioxane (degassed).
    
  • Temperature: 60–80 °C.

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial, add Aryl Halide (if solid),

    
    , and XPhos Pd G2.
    
  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen (3 cycles of vac/fill). Crucial: Even if "air stable," the catalytic cycle is oxygen-sensitive.

  • Add Liquids: Add degassed solvent and Aryl Halide (if liquid) via syringe.

  • Add Alkyne: Add the terminal alkyne (1.2 equiv) last.

  • Heat: Stir at 80 °C for 2–16 hours.

  • Workup: Filter through a silica/Celite pad to remove Pd/salts; concentrate and purify.

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately, and I get no yield. What happened?

Diagnosis: "Pd Black" precipitation. Explanation: The catalyst decomposed before entering the cycle. This usually happens because the oxidative addition was too slow (substrate too deactivated) or the ligand dissociated. Fix:

  • Switch to XPhos Pd G2 . The palladacycle precatalyst is more stable.

  • Lower the temperature initially.[1]

  • Ensure the solvent is strictly degassed (Oxygen accelerates ligand oxidation).

Q2: I see full consumption of the alkyne, but the aryl halide remains untouched.

Diagnosis: Glaser Homocoupling (Alkyne-Alkyne coupling).[1][2][3] Explanation: If you are using Copper (CuI), the presence of trace Oxygen turns the cycle into an oxidative dimerization engine.[4] The Cu-acetylide reacts with itself faster than it transmetallates to the bulky Pd-center. Fix:

  • Go Copper-Free: Use the Protocol in Module 3 (XPhos/Cs₂CO₃). This eliminates the mechanism for homocoupling [4].[4]

  • Slow Addition: If you must use Copper, add the alkyne dropwise over 1 hour using a syringe pump to keep its concentration low.

Q3: Can I use aryl chlorides?

Answer: Yes, but not with


.
Strategy:  You need the most electron-rich ligands available.
  • Recommendation: Use Pd-PEPPSI-IPr or XPhos Pd G2 .

  • Solvent Switch: Use 1,4-Dioxane at 100 °C. The higher boiling point is often necessary to overcome the C–Cl bond energy.

Q4: My product is de-halogenated (Ar-H instead of Ar-Alkyne).

Diagnosis:


-Hydride Elimination / Hydrodehalogenation.
Explanation:  If the transmetallation is slow, the Pd(II)-Ar intermediate might scavenge a hydride (often from the solvent or amine base) and reductively eliminate Ar-H.
Fix: 
  • Avoid amine solvents (like pure

    
    ) which are hydride sources. Use inorganic bases (
    
    
    
    ,
    
    
    ).
  • Increase the concentration of the alkyne to favor transmetallation.

Decision Tree: Optimization Logic

OptimizationTree Start Start: Electron-Rich Ar-X HalideCheck Halide Type? Start->HalideCheck ArI Ar-I / Ar-Br HalideCheck->ArI ArCl Ar-Cl (Deactivated) HalideCheck->ArCl Standard Try: Pd(PPh3)2Cl2 + CuI ArI->Standard Advanced REQUIRED: XPhos Pd G2 Base: Cs2CO3 Solvent: Dioxane ArCl->Advanced Success Good Yield? Standard->Success Fail Fail / Homocoupling? Standard->Fail Homocoupling Advanced->Success Advanced->Fail No Conv. CuFree Switch to Cu-Free (Remove CuI) Fail->CuFree TempUp Increase Temp to 100°C Fail->TempUp

Caption: Logic flow for selecting conditions based on halide type and initial failure modes.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Accounts of Chemical Research. [Link]

  • Biscoe, M. R., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts." Journal of the American Chemical Society. [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[5] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes." Angewandte Chemie International Edition. [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 1-(Hept-1-yn-1-yl)-4-methylbenzene from 4-Iodotoluene

Welcome to the technical support center for advanced organic synthesis and purification. This guide provides a detailed, field-proven methodology for the separation of the Sonogashira coupling product, 1-(hept-1-yn-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis and purification. This guide provides a detailed, field-proven methodology for the separation of the Sonogashira coupling product, 1-(hept-1-yn-1-yl)-4-methylbenzene, from the unreacted starting material, 4-iodotoluene. This document is designed for researchers, chemists, and drug development professionals who encounter this common purification challenge.

Introduction: The Post-Sonogashira Purification Challenge

The Palladium/Copper-catalyzed Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1] A frequent scenario involves coupling 1-heptyne with 4-iodotoluene. While the reaction itself is robust, the subsequent purification can be challenging. The primary difficulty lies in efficiently separating the desired non-polar alkyne product from the more polar, and often excess, 4-iodotoluene starting material. This guide provides a definitive strategy centered on flash column chromatography, supplemented by troubleshooting advice and answers to frequently asked questions.

Section 1: Compound Properties Analysis

Understanding the physicochemical differences between the product and the impurity is the foundation of a successful separation strategy. The key distinction lies in their polarity and physical state, which we will exploit for purification.

Property1-(Hept-1-yn-1-yl)-4-methylbenzene (Product)4-Iodotoluene (Starting Material/Impurity)Justification for Separation
Structure A non-polar hydrocarbon with an aromatic ring and a C7 alkyl chain.An aromatic ring with a methyl group and a polar carbon-iodine bond.[2]The C-I bond makes 4-iodotoluene significantly more polar, which is the primary basis for chromatographic separation.
Molecular Formula C₁₄H₁₈C₇H₇I[3][4]-
Molecular Weight 186.30 g/mol 218.04 g/mol [4]The difference in molecular weight is less critical for chromatography but can be confirmed by mass spectrometry.
Physical State (RT) Likely a liquid or low-melting solid.White to light yellow crystalline solid.[2][5]4-Iodotoluene's solid nature allows for potential pre-purification via recrystallization if present in large quantities.
Melting Point Not available33-35 °C[4][6]The low melting point of 4-iodotoluene means it will behave as a liquid or dissolved solid during chromatography.
Boiling Point Not available211.5 °C[4][5]The high boiling point of 4-iodotoluene makes distillation a less practical option for routine lab-scale purification without high vacuum.
Solubility Insoluble in water; soluble in non-polar organic solvents (e.g., hexanes, toluene).Insoluble in water; soluble in methanol, ethanol, ether, and benzene.[4]Both are soluble in common organic solvents used for chromatography.
Section 2: Recommended Separation Workflow

The most reliable method for this separation is flash column chromatography, which leverages the significant polarity difference between the two compounds.[7][8] The workflow is designed to be efficient and scalable.

SeparationWorkflow A Crude Reaction Mixture (Post-Workup & Concentration) B Flash Column Chromatography (Silica Gel) A->B Dry Load Sample C TLC Analysis of Fractions B->C Collect Fractions D Combine Pure Product Fractions C->D:w G Contaminated Fractions (Product + 4-Iodotoluene) C->G:w H 4-Iodotoluene Fractions C->H:w E Solvent Removal (Rotary Evaporation) D->E F Pure 1-(Hept-1-yn-1-yl)-4-methylbenzene E->F

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Internal Alkyne Formation

Welcome to the Technical Support Center dedicated to the fine-tuning of reaction temperatures for the synthesis of internal alkynes. This guide is crafted for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the fine-tuning of reaction temperatures for the synthesis of internal alkynes. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C triple bond formation. Here, we dissect common challenges, offer scientifically-grounded solutions, and provide a framework for rational temperature optimization in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in internal alkyne synthesis?

A1: Temperature is a critical parameter that directly influences reaction kinetics and thermodynamics. It governs the rate of reaction, the activation of catalysts, and the stability of intermediates and products. Optimal temperature control is essential to maximize yield, minimize side reactions, and ensure the desired regioselectivity and stereoselectivity. For instance, in many cross-coupling reactions, elevated temperatures are necessary to facilitate the oxidative addition step and promote catalyst turnover.[1][2] However, excessively high temperatures can lead to catalyst deactivation, substrate decomposition, or undesired side reactions.[3][4]

Q2: How does temperature influence the choice between kinetic and thermodynamic products?

A2: Temperature can be a deciding factor in whether a reaction yields the kinetic or thermodynamic product.[5][6]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed the fastest, i.e., the one with the lowest activation energy.[7][8]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established.[8] This favors the most stable product, which is not necessarily the one that forms the fastest.[7][8]

For example, in the double dehydrohalogenation of dihalides, using a strong base at lower temperatures can favor the formation of a terminal alkyne (the kinetic product). In contrast, higher temperatures might promote isomerization to a more stable internal alkyne (the thermodynamic product).[9]

Q3: Can you explain the impact of temperature on common methods for internal alkyne synthesis like Sonogashira and Castro-Stephens couplings?

A3:

  • Sonogashira Coupling: This palladium and copper co-catalyzed reaction is versatile, and its temperature requirements depend on the reactivity of the aryl/vinyl halide.[10] Couplings with more reactive aryl iodides can often proceed at room temperature, while less reactive aryl bromides and chlorides may necessitate heating to achieve a reasonable reaction rate.[11][12] Elevated temperatures can, however, increase the likelihood of side reactions like Glaser coupling (homocoupling of the terminal alkyne).[11]

  • Castro-Stephens Coupling: This reaction involves the coupling of a copper(I) acetylide with an aryl halide.[13][14] It typically requires elevated temperatures, often in boiling pyridine, to drive the reaction to completion.[15] The choice of solvent and temperature is crucial, especially when synthesizing heterocyclic compounds, where DMF may be used at higher temperatures.[13][15]

Q4: What are the typical signs that my reaction temperature is not optimized?

A4: Several experimental observations can indicate a suboptimal reaction temperature:

  • Low or no product yield: This could suggest the temperature is too low to overcome the activation energy barrier.[9]

  • Formation of significant side products: Excessively high temperatures can lead to decomposition or unwanted side reactions.[16] For example, an increase in homocoupled byproducts in a Cadiot-Chodkiewicz reaction can be a sign of non-optimal conditions.[16]

  • Reaction stalling before completion: This might be due to catalyst deactivation at elevated temperatures or insufficient energy to proceed at lower temperatures.[16]

  • Inconsistent results: Poor temperature control can lead to variability in product distribution and yield.

Troubleshooting Guide

Problem 1: Low Yield of Internal Alkyne
  • Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate or failure to overcome the activation energy. This is particularly relevant for less reactive starting materials, such as aryl bromides or chlorides in Sonogashira couplings.[11]

  • Suggested Solution:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature in 5-10 °C intervals and monitor the reaction progress by a suitable technique like TLC or GC/MS.

    • Solvent Selection: Ensure your chosen solvent has a boiling point that accommodates the desired reaction temperature.[17] Solvents like DMF or toluene are often used for higher temperature reactions.[18]

    • Catalyst System: For cross-coupling reactions, consider switching to a more active catalyst system that operates efficiently at lower temperatures if your substrate is temperature-sensitive.[11]

  • Possible Cause: The reaction temperature is too high, leading to decomposition of the starting materials, product, or catalyst.[4]

  • Suggested Solution:

    • Lower the Temperature: If you observe significant decomposition or charring, reduce the reaction temperature.

    • Time-Course Study: Perform a time-course study at a lower temperature to determine if the desired product is formed before decomposition occurs.

    • Stabilize the Catalyst: For palladium-catalyzed reactions, the choice of ligand can significantly impact catalyst stability at higher temperatures.[19] Consider using more robust ligands.

Problem 2: Formation of Undesired Side Products
  • Possible Cause: The temperature is promoting side reactions, such as homocoupling (Glaser coupling) in Sonogashira reactions.[11]

  • Suggested Solution:

    • Reduce Temperature: Lowering the reaction temperature can often disfavor side reactions that have a higher activation energy than the desired transformation.

    • Optimize Catalyst Loading: In some cases, a high concentration of the copper co-catalyst can promote homocoupling. Reducing the amount of CuI may be beneficial.[11]

    • Consider Copper-Free Conditions: For Sonogashira couplings, copper-free methods can eliminate the issue of Glaser coupling, although they may require different temperature profiles.

  • Possible Cause: Isomerization of the alkyne product.

  • Suggested Solution:

    • Lower Temperature and Use a Stronger Base: In elimination reactions, using a very strong, sterically unhindered base like sodium amide (NaNH₂) at low temperatures can favor the kinetic product and prevent isomerization to a more stable internal alkyne if a terminal alkyne is desired.[9]

    • Quench Appropriately: Ensure the reaction is quenched at the appropriate time to prevent post-reaction isomerization.

Problem 3: Reaction Fails to Go to Completion
  • Possible Cause: Catalyst deactivation at the reaction temperature.[3]

  • Suggested Solution:

    • Temperature Screening: Run the reaction at a range of temperatures to find an optimal balance between reaction rate and catalyst stability.

    • Ligand Modification: The supporting ligand can protect the metal center from deactivation. Experiment with different ligands that may offer greater thermal stability.[19]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can contribute to catalyst decomposition, especially at higher temperatures.[11]

Experimental Protocols & Data

Workflow for Optimizing Reaction Temperature

The following is a generalized workflow for optimizing the reaction temperature for an internal alkyne synthesis, for example, a Sonogashira coupling.

  • Initial Scouting:

    • Set up a series of small-scale reactions in parallel.

    • Vary the temperature in 10-20 °C increments, for example, at room temperature (RT), 40 °C, 60 °C, and 80 °C.

    • Keep all other parameters (reactant concentrations, catalyst loading, solvent, and reaction time) constant.

    • Monitor the reactions by TLC or GC/MS at set time points to assess conversion and byproduct formation.

  • Data Analysis and Refinement:

    • Analyze the results from the initial screen to identify a promising temperature range.

    • If the reaction is slow at all tested temperatures, consider a higher range. If decomposition is observed, explore lower temperatures.

    • Perform a more focused optimization around the most promising temperature, varying it in smaller increments (e.g., 5 °C).

  • Confirmation and Scale-Up:

    • Once an optimal temperature is identified, confirm the result with a larger-scale reaction.

    • Continue to monitor for any unforeseen issues that may arise during scale-up.

Table 1: Example Data from a Temperature Scouting Experiment for a Sonogashira Coupling
EntryTemperature (°C)Time (h)Conversion (%)Desired Product Yield (%)Homocoupling Byproduct (%)
1RT (25)241510<1
2401260555
360695887
4804>997520
51002>9960 (decomposition observed)25

Based on this hypothetical data, 60 °C appears to be the optimal temperature, providing a high yield with minimal side product formation in a reasonable timeframe.

Visualizations

Decision Tree for Temperature Optimization

G start Low or No Yield temp_too_low Is the temperature too low? start->temp_too_low increase_temp Increase temperature incrementally (e.g., in 10-20°C steps) temp_too_low->increase_temp Yes check_catalyst Is the catalyst active? Consider a more active catalyst system. temp_too_low->check_catalyst No side_products Significant Side Products or Decomposition temp_too_high Is the temperature too high? side_products->temp_too_high decrease_temp Decrease temperature temp_too_high->decrease_temp Yes optimize_reagents Optimize reagent concentrations (e.g., reduce CuI in Sonogashira) temp_too_high->optimize_reagents No reaction_stalls Reaction Stalls catalyst_deactivation Catalyst deactivation? reaction_stalls->catalyst_deactivation stabilize_catalyst Screen different ligands for thermal stability catalyst_deactivation->stabilize_catalyst Also consider temp_screen Perform a detailed temperature screen to balance rate and stability catalyst_deactivation->temp_screen Yes

Caption: A troubleshooting decision tree for optimizing reaction temperature.

Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram cluster_1 Conditions Reactants Reactants TS1 TS_Kinetic Reactants->TS1 Lower Ea TS2 TS_Thermodynamic Reactants->TS2 Higher Ea P1 Kinetic Product (Forms Faster) TS1->P1 P2 Thermodynamic Product (More Stable) TS2->P2 Low_T Low Temperature (Kinetic Control) Low_T->P1 Favors High_T High Temperature (Thermodynamic Control) High_T->P2 Favors

Caption: The relationship between temperature and kinetic vs. thermodynamic control.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Terminal Alkyne Synthesis.
  • ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. a.
  • KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.
  • Benchchem. (2025). Technical Support Center: Alkyne Synthesis from Dihalides.
  • ResearchGate. (2025). Palladium-catalyzed cyclotrimerization of alkynes.
  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling.
  • Chemistry LibreTexts. (2021). 10.8: Alkynes.
  • Wikipedia. (n.d.). Castro–Stephens coupling.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • YouTube. (2020). 33: Kinetic control vs. thermodynamic control.
  • Alfa Chemistry. (2024). Castro-Stephens Coupling.
  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • MDPI. (n.d.). Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • Chemistry Steps. (2018). Kinetic vs Thermodynamic Control of Electrophilic Addition to Dienes.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive.
  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling....
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • askIITians. (n.d.). Methods of Preparation of Alkynes | By dehydrohalogenation of dihalides.
  • Benchchem. (2025). optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent).
  • Longdom Publishing. (n.d.). Short Notes on Synthesis using Alkynes.
  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes.
  • ACS Publications. (2021). Chemicals from Alkynes with Palladium Catalysts.
  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.
  • Master Organic Chemistry. (2013). Alkynes and Synthesis.
  • MDPI. (2022). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates.
  • ResearchGate. (2025). The Reduction of Alkynes Over Pd-Based Catalyst Materials - A Pathway to Chemical Synthesis.
  • chemeurope.com. (n.d.). Castro-Stephens coupling.
  • ChemTalk. (n.d.). Alkyne Addition Reactions.
  • ResearchGate. (n.d.). Synthesis of internal alkyne from aldehyde and iodobenzene.
  • Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples - Lesson.
  • NPTEL Archive. (n.d.). 3.5.6 Castro-Stephens Coupling.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Selectivity in 4-Methylbenzene Alkynylation

Welcome to the technical support center for the alkynylation of 4-methylbenzene (toluene). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkynylation of 4-methylbenzene (toluene). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling selectivity through the strategic use of solvents. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of direct C-H alkynylation of 4-methylbenzene, and why is it challenging?

The direct C-H alkynylation of 4-methylbenzene is a type of cross-coupling reaction, often related to the Sonogashira coupling, that forges a C(sp²)-C(sp) bond without pre-functionalization of the arene.[1][2] The reaction is typically catalyzed by a transition metal, most commonly palladium.[3] The core challenge lies in controlling regioselectivity. Toluene presents multiple C-H bonds for potential activation: the ortho, meta, and para positions on the aromatic ring, and the benzylic C(sp³)-H bonds of the methyl group. Without a directing group, the catalyst must differentiate between these sites based on subtle electronic and steric differences, a task heavily influenced by the reaction environment.[4][5]

Q2: Why is solvent choice so critical for controlling selectivity in this reaction?

Solvents are not merely inert media; they are active participants that can dramatically influence reaction rates and selectivity.[6] Their effects can be categorized as follows:

  • Stabilization of Intermediates: The polarity and coordinating ability of a solvent can stabilize charged or polar intermediates and transition states within the catalytic cycle.[7] This can lower the activation energy for one pathway over another, thereby dictating the dominant isomer. For example, polar solvents can facilitate the C-H activation step, which often involves a charged intermediate.[8]

  • Catalyst Solvation and Ligation: Solvents can coordinate to the metal center, altering its steric bulk and electronic properties.[9] A coordinating solvent might effectively act as a ligand, influencing which C-H bond can physically access the catalytic site.

  • Reactant Solubility: Poor solubility of reactants or catalysts can lead to low conversion or inconsistent results. The choice of solvent ensures the reaction mixture remains homogeneous.

Q3: What are the most common side reactions, and how do solvents impact them?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often called Glaser coupling, to form a 1,3-diyne.[10] This is particularly problematic in reactions that use a copper (I) co-catalyst. Solvents can influence this in two ways:

  • Oxygen Solubility: Oxygen promotes Glaser coupling. The solubility of residual oxygen varies between solvents. Rigorous degassing of all solvents is crucial, but some, by their nature, may be more forgiving than others.[10]

  • Catalyst Speciation: The solvent can affect the aggregation state and reactivity of the copper co-catalyst, potentially favoring the homocoupling pathway under certain conditions.

Another side reaction is the reduction of the aryl halide (if used as a starting material instead of direct C-H activation) or decomposition of the catalyst.[11]

Q4: How does the polarity of the solvent (e.g., Toluene vs. DMF) generally affect the reaction?

  • Non-polar Aprotic Solvents (e.g., Toluene, Hexane, Dioxane): These solvents interact weakly with the catalyst and intermediates. Reactions in these solvents are often slower. However, this weak interaction can sometimes lead to higher selectivity, as the intrinsic electronic and steric preferences of the substrate and catalyst dominate.[6] For instance, using anhydrous toluene has been shown to favor mono-alkynylation products selectively.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants and can solvate cations well. They often accelerate the reaction rate by stabilizing charged intermediates in the catalytic cycle.[6][7] However, their strong coordinating ability can sometimes reduce selectivity by competing with substrates for binding to the catalyst or by altering the catalyst's steric profile.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Problem 1: Low or No Product Conversion

Q: My reaction shows little to no formation of the desired alkynylated toluene. I've confirmed my alkyne and catalyst are of high purity. What should I investigate next?

A: Low or no conversion is a common issue that can often be traced back to the reaction setup and solvent quality. Before re-evaluating the catalyst system, focus on the foundational components.

dot

Caption: Workflow for diagnosing and solving low yield issues.

Detailed Steps:

  • Verify Solvent Purity: Water and oxygen are potent inhibitors. Palladium(0) catalysts are sensitive to oxidation, and water can interfere with the base and other reaction components.[10] Always use freshly distilled, anhydrous, and thoroughly degassed solvents. A common technique is to bubble argon or nitrogen through the solvent for 30-60 minutes prior to use.

  • Check the Base: Many amine bases (e.g., triethylamine, diisopropylethylamine) are hygroscopic. Distill them over a suitable drying agent (e.g., CaH₂) before use. Ensure the stoichiometry is correct.

  • Evaluate Solvent Polarity: If the reaction is clean but simply not proceeding, the activation barrier may be too high in your current solvent. Switching from a non-polar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane or DMF can increase the reaction rate.[6] However, be aware this may also alter your selectivity (see Problem 2).

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction yields a mixture of ortho-, meta-, and benzylic-alkynylated products. How can I use the solvent to favor one over the others?

A: Achieving high regioselectivity in non-directed C-H activation is a significant challenge where the solvent plays a pivotal role. The outcome depends on a delicate balance between steric and electronic effects, which the solvent directly modulates.

dot

Caption: Decision process for tuning regioselectivity via solvent choice.

Strategies:

  • To Favor Sterically Controlled Products (e.g., ortho-alkynylation): The ortho position is often favored due to coordination assistance from the methyl group in some mechanisms, but it is also sterically hindered. To enhance the influence of intrinsic sterics, use a non-coordinating, non-polar solvent like o-xylene or chlorobenzene.[12] These solvents are less likely to interact with the catalyst, allowing the inherent steric demands of the ligand and substrate to dictate the approach to the C-H bond.

  • To Explore Alternative Pathways (e.g., Benzylic C(sp³)-H alkynylation): Functionalization of the benzylic position often proceeds through a different mechanism, potentially involving single-electron-transfer (SET) or a radical pathway.[13][14] Polar solvents can be crucial here. Highly polar and ionizing solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are known to promote the generation of cationic catalytic species that can favor different C-H activation pathways compared to less polar media.[8] A switch to a solvent like DMSO or DMF could also stabilize intermediates required for this alternative pathway.

Problem 3: Significant Alkyne Homocoupling (Glaser Coupling)

Q: My primary isolated product is the diyne from alkyne homocoupling, with very little of the desired cross-coupled product. What is the first solvent-related parameter I should change?

A: Extensive homocoupling is almost always a result of an overly active copper co-catalyst and/or the presence of oxygen. While ensuring a strictly inert atmosphere is paramount[10], solvent choice can still play a role.

Troubleshooting Steps:

  • Switch to a Copper-Free Protocol: The most effective solution is often to eliminate the source of the problem. Many modern Sonogashira-type protocols are copper-free.[2][15] These systems may require more specialized ligands or different bases, but they completely avoid the Glaser coupling side reaction.

  • Solvent and Base Choice: In traditional systems, the amine base (e.g., Et₃N) often serves as a co-solvent. The choice of amine can be critical. Some research suggests that less coordinating bases can slow the rate of copper acetylide formation, thus disfavoring the homocoupling pathway. If a co-solvent is needed, consider using a less polar one like toluene in conjunction with the amine base, rather than a polar solvent like DMF which might accelerate both desired and undesired pathways.[6][15]

  • Slow Addition: Regardless of the solvent, adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, which kinetically favors the cross-coupling reaction over the second-order homocoupling reaction.[10]

Data & Protocols

Table 1: Properties of Common Solvents and Their Potential Influence on Toluene Alkynylation
SolventDielectric Constant (ε)TypeBoiling Point (°C)General Influence on Alkynylation
Toluene 2.4Non-polar Aprotic111Often provides good selectivity but slower reaction rates. Good for sterically-driven control.[6]
1,4-Dioxane 2.2Non-polar Aprotic101A slightly more polar alternative to toluene; can improve solubility.[3]
Acetonitrile (MeCN) 37.5Polar Aprotic82Coordinating solvent; can accelerate the reaction but may alter selectivity.[16]
N,N-Dimethylformamide (DMF) 36.7Polar Aprotic153High reaction rates, good for difficult couplings. May reduce selectivity.[6][15]
Dimethyl Sulfoxide (DMSO) 47.2Polar Aprotic189Very polar; strongly coordinating. Can promote alternative reaction pathways.
Hexafluoroisopropanol (HFIP) 16.7Polar Protic58Strong ionizing ability, can generate highly active cationic catalysts, potentially altering the mechanism and selectivity.[8]
Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a framework for systematically evaluating the effect of different solvents on the regioselectivity of 4-methylbenzene alkynylation.

1. Preparation (Strictly under Inert Atmosphere - N₂ or Ar): a. To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). b. Add the base (e.g., Cs₂CO₃, 2.0 equivalents). c. Seal the flask, and evacuate and backfill with inert gas three times.

2. Reaction Assembly: a. Add 4-methylbenzene (toluene) (1.0 equivalent, ensure it is the limiting reagent). b. Add the chosen anhydrous, degassed solvent (to achieve a concentration of ~0.1 M). c. Add the terminal alkyne (e.g., phenylacetylene, 1.2 equivalents). d. If using a copper co-catalyst, add CuI (1-5 mol%) at this stage.

3. Reaction Execution and Analysis: a. Stir the mixture at the desired temperature (e.g., 80-120 °C). b. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by GC-MS or ¹H NMR to determine conversion and the ratio of product isomers. c. Once the reaction is complete (or has stalled), quench with saturated aq. NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. d. Purify the crude product by column chromatography to isolate the different isomers and determine their yields.

dot

Caption: Standard experimental workflow for solvent screening.

References

  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. (2023). PMC.
  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. (2025). MDPI.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Source not specified.
  • Controlling alkyne reactivity by means of a copper-catalyzed radical reaction system for the synthesis of functionalized qu
  • Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. (2018). Journal of the American Chemical Society.
  • Troubleshooting guide for Sonogashira coupling failures. (2025). Benchchem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (n.d.). MIT Open Access Articles.
  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (n.d.). ChemRxiv.
  • Palladium-Catalyzed Direct C–H Bond Alkynylations of Heteroarenes Using gem-Dichloroalkenes. (2012). Organic Letters.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Source not specified.
  • GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORM
  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions. (2020). Chemical Society Reviews.
  • Ligand-accelerated non-directed C–H functionaliz
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Troubleshooting Sonogashira reaction for 4-Ethynylpyrene. (2026). Smolecule.
  • Chiral acid-catalysed enantioselective C−H functionalization of toluene and its derivatives driven by visible light. (2019). PMC.
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Chemical Shifts of 1-(Hept-1-yn-1-yl)-4-methylbenzene: An In-Depth Analysis

For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the expected 1H NMR chemical shifts for 1-(hept-1-yn-1-yl)-4-methylbenzene, a molecule incorporating both aromatic and alkyne functionalities. We will dissect the theoretical underpinnings of its proton spectrum, compare expected values with analogous structures from the literature, and present a standardized protocol for acquiring high-fidelity NMR data.

Understanding the Structural Landscape and its NMR Signature

The structure of 1-(hept-1-yn-1-yl)-4-methylbenzene presents several distinct proton environments, each influenced by a combination of inductive effects, resonance, and magnetic anisotropy. A thorough understanding of these factors is crucial for the accurate interpretation of the resulting 1H NMR spectrum.

The key structural features that dictate the chemical shifts are:

  • A para-substituted aromatic ring: The 4-methylphenyl group will exhibit a characteristic splitting pattern for its aromatic protons.

  • An internal alkyne: The carbon-carbon triple bond creates a unique magnetic environment due to its cylindrical π-electron cloud.

  • An n-pentyl chain: The aliphatic protons of the heptynyl group will resonate in the upfield region of the spectrum.

  • A benzylic methyl group: The methyl group attached to the aromatic ring will have a distinct chemical shift.

The interplay of these features results in a predictable yet nuanced 1H NMR spectrum.

Predicting Chemical Shifts: A Comparative Analysis

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Key Influencing Factors
Aromatic Protons (Ha, Hb)~7.0 - 7.4Doublet (d)Deshielding by the aromatic ring current; substitution pattern leading to an AA'BB' system. The electron-donating methyl group and the electron-withdrawing (via sp-hybridized carbon) alkyne group will influence the precise shifts.
Methyl Protons (Ar-CH3)~2.3 - 2.4Singlet (s)Typical chemical shift for a methyl group attached to a benzene ring.
Propargylic Protons (-C≡C-CH2-)~2.2 - 2.5Triplet (t)Proximity to the anisotropic magnetic field of the alkyne triple bond, which causes shielding.[1] Deshielding due to the electronegativity of the sp-hybridized carbon.
Methylene Protons (-CH2-CH2-C≡C-)~1.5 - 1.7Quintet (quin)Standard aliphatic methylene chemical shift, with slight deshielding from the nearby alkyne.
Methylene Protons (-CH2-CH2-CH3)~1.3 - 1.5Sextet (sxt)Typical aliphatic methylene chemical shift.
Terminal Methyl Protons (-CH2-CH3)~0.9 - 1.0Triplet (t)Most upfield signal, characteristic of a terminal methyl group in an alkyl chain.

Note: The predicted multiplicities are based on the n+1 rule and assume first-order coupling. The aromatic region may present as two distinct doublets due to the para-substitution.[1]

The Science Behind the Shifts: Magnetic Anisotropy of the Alkyne

A key determinant of the chemical shifts in 1-(hept-1-yn-1-yl)-4-methylbenzene is the magnetic anisotropy of the carbon-carbon triple bond.[2][3] When the molecule is placed in an external magnetic field (B0), the π-electrons of the alkyne circulate, inducing a local magnetic field. This induced field opposes the applied field along the axis of the triple bond, creating a cone of shielding. Protons located within this cone, such as the propargylic methylene protons, experience a weaker effective magnetic field and therefore resonate at a higher field (lower ppm value) than would otherwise be expected.[2][4][5]

Conversely, regions outside this cone experience a reinforcing effect from the induced magnetic field, leading to deshielding. This phenomenon is crucial for understanding the unexpectedly shielded nature of protons near an alkyne.[4][6][7]

G cluster_0 Magnetic Anisotropy of the Alkyne B0 External Magnetic Field (B₀) Alkyne C≡C B0->Alkyne Induces π-electron circulation Shielding Shielding Cone Deshielding Deshielding Region G cluster_workflow 1H NMR Acquisition Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) Instrument Instrument Setup (≥400 MHz, Tune & Shim) Prep->Instrument Acquire Data Acquisition (zg30, NS=16, D1=2s) Instrument->Acquire Process Data Processing (FT, Phasing, Calibration, Integration) Acquire->Process Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Process->Analysis

Caption: A standardized workflow for acquiring and processing 1H NMR spectra.

Conclusion

The 1H NMR spectrum of 1-(hept-1-yn-1-yl)-4-methylbenzene is a rich source of structural information. By understanding the fundamental principles of chemical shifts, particularly the anisotropic effect of the alkyne group, researchers can confidently assign the signals in the spectrum. The predicted chemical shifts and the provided experimental protocol serve as a valuable guide for the synthesis and characterization of this and related compounds, facilitating the advancement of research in organic and medicinal chemistry.

References

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of para-phenylene diamine-substituted bismaleimide-containing phthalonitrile (p-BMIPN). Retrieved from [Link]

  • The Royal Society of Chemistry. (2019, November 5). Heterogeneous Hydrogenation of Phenylalkynes with Parahydrogen: Hyperpolarization, Reaction Selectivity, and Kinetics. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2020, October 9). NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Retrieved from [Link]

  • YouTube. (2021, September 5). NMR spectrum of toulene | Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2024, April 4). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

  • BMRB. (n.d.). bmse000834 P-xylene. Retrieved from [Link]

  • PMC. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • Pearson. (n.d.). The NMR spectrum of toluene (methylbenzene) was shown in Figure 1.... Retrieved from [Link]

  • RSC Publishing. (2021, September 16). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes | Request PDF. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2022, February 25). Magnetic Anisotropy in Carbonyl and Alkyne Molecule (Part -2) | B.Sc, M.Sc, NET (CSIR), GATE. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Identifying Internal Alkynes using IR Spectroscopy: A Comparative Approach

This guide provides an in-depth, technical comparison of the characteristic infrared (IR) spectroscopy bands for internal alkynes. Designed for researchers, scientists, and professionals in drug development, it moves bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of the characteristic infrared (IR) spectroscopy bands for internal alkynes. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple peak listings to explain the underlying physical principles and experimental nuances required for accurate spectral interpretation. We will compare the internal alkyne signature against those of terminal alkynes and nitriles, providing the causal logic behind their distinct spectral features and a validated protocol for data acquisition.

The Elusive Nature of the Internal Alkyne Bond in IR Spectroscopy

Infrared spectroscopy is a cornerstone of functional group identification, predicated on the principle that molecular bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1] However, a fundamental requirement for a vibration to be "IR active" is that it must cause a change in the molecule's net dipole moment.

The carbon-carbon triple bond (C≡C) of an internal alkyne presents a unique challenge. This bond is largely nonpolar, and in symmetrically substituted internal alkynes (e.g., 4-octyne), the stretching vibration produces virtually no change in the dipole moment.[2] Consequently, the absorption band for this stretch can be exceptionally weak or entirely absent, making it one of the more difficult functional groups to identify with confidence using IR spectroscopy alone.[3] This guide provides the comparative framework necessary to navigate this challenge.

Comparative Spectral Analysis: Internal Alkyne vs. Key Alternatives

The primary challenge in identifying an internal alkyne is distinguishing its weak signal from spectral noise or correctly differentiating it from other functional groups that absorb in the same region, namely terminal alkynes and nitriles.

Key Differentiating Spectral Features

A direct comparison reveals a clear diagnostic pathway. The most prominent band in a terminal alkyne's spectrum is the sharp C-H stretch of the sp-hybridized carbon at approximately 3300 cm⁻¹, a feature entirely absent in internal alkynes.[4] While both nitriles and alkynes absorb in the 2100-2300 cm⁻¹ region, the nitrile C≡N bond is significantly more polar, typically resulting in a more intense absorption band compared to the C≡C stretch.

Data Summary: Characteristic IR Bands

The table below summarizes the critical vibrational modes for comparison.

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Typical Intensity & AppearanceCausality & Key Differentiating Notes
Internal Alkyne C≡C Stretch2100 - 2260[5][6]Weak to absent[3]The low polarity of the C≡C bond results in a minimal change in dipole moment upon stretching. In perfectly symmetrical alkynes, this peak is IR-inactive and thus absent.[2]
Terminal Alkyne ≡C-H Stretch3330 - 3270[6]Strong, sharp, and narrow[7]Primary Identifier. This high-frequency stretch is unique to terminal alkynes and is a definitive diagnostic feature. Its absence rules out a terminal alkyne.
C≡C Stretch2100 - 2260[6]Weak to medium, but typically stronger than internal alkynes[2]The asymmetry introduced by the terminal hydrogen creates a more significant change in dipole moment compared to many internal alkynes, resulting in a more reliable peak.[2]
≡C-H Bend700 - 610[6]Medium to strongA useful confirmatory peak in the fingerprint region.
Nitrile C≡N Stretch2200 - 2300[1]Medium to strong, sharpThe C≡N bond is highly polar, leading to a strong change in dipole moment and a more intense absorption than the C≡C stretch. Its frequency is generally at the higher end of the alkyne range.

Experimental Protocol: High-Fidelity Data Acquisition with ATR-FTIR

To confidently identify a weak absorption band, the acquisition of a high-quality, low-noise spectrum is paramount. Attenuated Total Reflectance (ATR) is the preferred modern technique for most solid and liquid samples due to its minimal sample preparation and reproducibility.[8]

Objective: To obtain a clean, interpretable IR spectrum of a neat organic compound to identify the presence or absence of an internal alkyne C≡C stretch.

Methodology: Step-by-Step ATR-FTIR Analysis

  • Crystal Preparation:

    • Action: Thoroughly clean the ATR crystal surface (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[9]

    • Causality: Any residue from previous samples or cleaning agents will absorb IR radiation, introducing interfering peaks into the spectrum. A pristine surface is essential for a clean baseline.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, perform a background scan. The instrument will measure the spectrum of the ambient environment (e.g., CO₂, water vapor) and the crystal itself.

    • Causality: This background spectrum is stored and automatically subtracted from the subsequent sample spectrum. This critical step removes environmental and instrumental signals, ensuring that the final spectrum contains only information from the sample.[9]

  • Sample Application:

    • Action: Place a small amount of the sample directly onto the center of the ATR crystal. For a solid, use enough powder to cover the crystal surface. For a liquid, one drop is sufficient.[10]

    • Causality: The ATR technique relies on the interaction of an "evanescent wave" with the sample. This wave only penetrates a few micrometers beyond the crystal surface, so direct, intimate contact is required for a signal to be generated.[11]

  • Applying Pressure (for Solid Samples):

    • Action: Lower the ATR press arm and apply consistent pressure to the solid sample.

    • Causality: Pressure is required to ensure complete and uniform contact between the solid sample and the crystal surface, eliminating air gaps that would weaken the signal.[12] Over-pressurizing can damage the crystal or distort spectral features, so use only enough force to ensure good contact.[9]

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice.

    • Causality: Signal-averaging by co-adding scans improves the signal-to-noise ratio, which is crucial for reliably detecting weak absorptions like those from internal alkynes.

  • Data Analysis:

    • Action: Process the resulting spectrum (e.g., baseline correction, if necessary) and analyze the 2100-2300 cm⁻¹ region for a weak, sharp signal. Compare findings with the reference data in the guide.

    • Causality: Proper analysis, guided by a comparative understanding of related functional groups, allows for a confident assignment or dismissal of the internal alkyne functionality.

Diagnostic Workflow for Alkyne Identification

The following diagram outlines the logical decision-making process when analyzing a spectrum for an alkyne functional group.

Alkyne_Identification_Workflow start Spectrum Acquired q_3300 Strong, sharp peak at ~3300 cm⁻¹? start->q_3300 res_terminal Terminal Alkyne Confirmed. Look for C≡C stretch (~2100 cm⁻¹) and C-H bend (~650 cm⁻¹). q_3300->res_terminal Yes q_2200 Peak in 2100-2300 cm⁻¹ region? q_3300->q_2200 No res_nitrile_internal Suspect Internal Alkyne or Nitrile. Compare intensity and exact position. q_2200->res_nitrile_internal Yes res_no_triple No Triple Bond Detected (or is a symmetrical internal alkyne). q_2200->res_no_triple No final_check Consider molecular symmetry. A weak or absent peak is expected for symmetrical internal alkynes. res_nitrile_internal->final_check res_no_triple->final_check

Caption: Diagnostic workflow for identifying alkyne functional groups.

Conclusion

The infrared signature of an internal alkyne is characteristically weak and can be entirely absent in symmetrical molecules. Confident identification is therefore not based on the observation of a single strong peak, but rather on a careful, comparative analysis. The key is to first rule out a terminal alkyne by checking for the definitive ≡C-H stretch at ~3300 cm⁻¹. If this peak is absent, attention should turn to the 2100-2300 cm⁻¹ region. The presence of a weak, sharp peak is indicative of an unsymmetrical internal alkyne, while a more intense peak may suggest a nitrile. The complete absence of a peak in this region, in a molecule known to contain a triple bond, is strong evidence for a highly symmetrical internal alkyne. By following a validated experimental protocol and a logical diagnostic workflow, researchers can overcome the inherent challenges of identifying this elusive functional group.

References

  • Title: The Infrared Spectroscopy of Alkenes Source: Spectroscopy URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]

  • Title: INFRARED SPECTROSCOPY (IR) Source: SlidePlayer URL: [Link]

  • Title: How to Interpret an Infrared (IR) Spectrum Source: XULA Digital Commons URL: [Link]

  • Title: Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments Source: PMC (PubMed Central) URL: [Link]

  • Title: Video: IR Frequency Region: Alkyne and Nitrile Stretching Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Lec15 - IR Spectra of Alkynes and Nitriles Source: YouTube URL: [Link]

  • Title: Spectroscopy of the Alkynes Source: Chemistry LibreTexts URL: [Link]

  • Title: IR: alkynes Source: University of Manitoba URL: [Link]

  • Title: Sample Preparation – FT-IR/ATR Source: Polymer Chemistry Characterization Lab, Virginia Tech URL: [Link]

  • Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]

  • Title: Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates Source: Spectroscopy Online URL: [Link]

  • Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL: [Link]

Sources

Validation

A Comparative Guide to Pd-NHC and Pd-Phosphine Catalysts in Heptyne Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds between terminal alkynes an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation is integral to the synthesis of a wide array of valuable compounds, from pharmaceuticals and natural products to advanced organic materials.[2] At the heart of this reaction lies a palladium catalyst, the performance of which is critically modulated by its ligand sphere. For decades, phosphine ligands have been the workhorses of palladium catalysis. However, the emergence of N-heterocyclic carbenes (NHCs) has presented a compelling alternative, often demonstrating superior reactivity and stability.[3][4]

This guide provides an in-depth, objective comparison of palladium-N-heterocyclic carbene (Pd-NHC) and palladium-phosphine (Pd-phosphine) catalysts, with a specific focus on their application in the coupling of heptyne, a representative terminal alkyne. By examining the fundamental differences in their electronic and steric properties, and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific synthetic needs.

The Ligand's Crucial Role: Electronic and Steric Divergence

The efficacy of a palladium catalyst in cross-coupling reactions is intrinsically linked to the properties of its supporting ligands. These ligands influence the catalyst's stability, solubility, and, most importantly, the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]

Phosphine Ligands: Traditional phosphine ligands, such as the ubiquitous triphenylphosphine (PPh₃), are characterized by their tunable steric bulk and electronic properties. They are good σ-donors and can also act as π-acceptors through back-bonding from the metal to the phosphorus-carbon σ* orbitals. This electronic flexibility allows for the fine-tuning of the catalyst's reactivity. However, phosphine ligands can be susceptible to oxidation, and the lability of the Pd-P bond can lead to catalyst deactivation through the formation of palladium black.[7]

N-Heterocyclic Carbene (NHC) Ligands: NHCs have gained prominence as ligands in palladium catalysis due to their strong σ-donating ability and, typically, weaker π-accepting character compared to phosphines.[3][8] The robust Pd-C bond in Pd-NHC complexes imparts exceptional thermal stability and resistance to decomposition.[4][7] The steric environment around the palladium center can be readily modified by altering the substituents on the nitrogen atoms of the heterocyclic ring, allowing for precise control over the catalyst's reactivity and selectivity.[9]

Performance in Heptyne Coupling: A Head-to-Head Comparison

The Sonogashira coupling of a terminal alkyne like 1-heptyne with an aryl halide is a model reaction to evaluate catalyst performance. The key metrics for comparison include reaction yield, turnover number (TON), turnover frequency (TOF), and the ability to activate less reactive coupling partners like aryl chlorides.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃ / CuI4-Iodoanisole1-HeptyneK₂CO₃Ethanol801266[10]
Pd(OAc)₂ / dpppPhenyl triflateHept-5-en-1-yneProton-Sponge®Acetonitrile8024-[10]
Pd-PEPPSI / PPh₃ / CuIAryl halidesPhenylacetyleneTEAWater100-High[11]
PdCl₂(NHC)(PPh₃)Aryl chloridesPhenylacetylene----High[12]
(NHC)-Pd / (NHC)-CuAryl bromidesAryl alkynes-Non-anhydrous--High[13]

Key Observations:

  • Enhanced Activity with NHC Ligands: Studies have consistently shown that Pd-NHC catalysts can exhibit higher catalytic activity compared to their phosphine counterparts, particularly with challenging substrates.[3][12] For instance, the coupling of aryl chlorides, which are often sluggish with traditional Pd-phosphine systems, can be efficiently achieved using robust Pd-NHC complexes.[12]

  • Stability and Longevity: The strong Pd-C bond in NHC complexes contributes to their increased stability, leading to longer catalyst lifetimes and higher turnover numbers.[4][7] This is a significant advantage in large-scale applications where catalyst loading and cost are critical factors.

  • Copper-Free Conditions: The development of highly active Pd-NHC catalysts has facilitated the advancement of copper-free Sonogashira protocols.[1][2] The elimination of the copper co-catalyst is desirable as it can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifies product purification.[14]

  • Versatility of Phosphine Ligands: Despite the rise of NHCs, phosphine ligands remain highly valuable due to their vast structural diversity and well-established track record. Bidentate phosphine ligands, such as dppp (1,3-bis(diphenylphosphino)propane), can offer unique reactivity and selectivity profiles in specific applications.[15]

Mechanistic Considerations: The Catalytic Cycles

The fundamental steps of the Sonogashira coupling are generally accepted to involve a palladium-centered catalytic cycle. In the presence of a copper co-catalyst, a separate copper cycle is also operative.

The Palladium Catalytic Cycle

The catalytic cycle for a Pd-phosphine or Pd-NHC catalyzed Sonogashira reaction is depicted below. The ligand (L) can be either a phosphine or an NHC.

Palladium_Cycle cluster_cycle Palladium Cycle Pd0 Pd(0)L₂ OA_complex [R¹-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex [R¹-Pd(II)(C≡CR²)L₂] OA_complex->Trans_complex Transmetalation (from Cu-acetylide or deprotonated alkyne) Trans_complex->Pd0 Reductive Elimination Product R¹-C≡C-R² Trans_complex->Product Start

Figure 1: Simplified Palladium Catalytic Cycle for Sonogashira Coupling.

The stronger σ-donation of NHC ligands is believed to facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[4]

The Role of the Copper Co-catalyst

In the traditional Sonogashira reaction, a copper(I) salt is added as a co-catalyst. The copper acetylide, formed from the terminal alkyne and the copper salt, is a key intermediate that undergoes transmetalation with the palladium complex.[1][2]

Copper_Cycle cluster_cu Copper Cycle Alkyne H-C≡C-R² Cu_acetylide Cu(I)-C≡C-R² Alkyne->Cu_acetylide + Cu(I)-X, Base Cu_X Cu(I)-X Transmetalation Cu_acetylide->Transmetalation To Palladium Cycle Base Base Base_H Base-H⁺

Figure 2: The Role of the Copper Co-catalyst.

While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne. The development of highly active Pd-NHC catalysts has made copper-free Sonogashira reactions more practical.[16]

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling of 1-heptyne with an aryl halide using both a Pd-phosphine and a Pd-NHC catalyst system.

Protocol 1: Pd-Phosphine Catalyzed Sonogashira Coupling of 1-Heptyne with 4-Iodoanisole[11]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • 4-Iodoanisole

  • 1-Heptyne

  • Potassium carbonate (K₂CO₃)

  • Degassed ethanol

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and CuI (0.03 mmol).

  • Add degassed ethanol (10 mL) and stir the mixture for 15 minutes at room temperature.

  • Add 4-iodoanisole (1.0 mmol) and 1-heptyne (1.2 mmol) to the flask.

  • Finally, add K₂CO₃ (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Conceptual Protocol for Pd-NHC Catalyzed Copper-Free Sonogashira Coupling of 1-Heptyne with an Aryl Bromide

Materials:

  • Pd-NHC precatalyst (e.g., palladium(II) dichloride, "PEPPSI-IPr")

  • Aryl bromide

  • 1-Heptyne

  • A suitable base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Pd-NHC precatalyst (e.g., 0.01-1 mol%) and the base (2.0 equivalents).

  • Add the anhydrous, degassed solvent.

  • Add the aryl bromide (1.0 equivalent) and 1-heptyne (1.2-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Both Pd-phosphine and Pd-NHC catalysts are powerful tools for effecting the Sonogashira coupling of heptyne and other terminal alkynes. While traditional Pd-phosphine systems offer a high degree of tunability and are cost-effective for many applications, Pd-NHC catalysts have emerged as a superior choice for challenging transformations requiring high activity and stability. The enhanced performance of Pd-NHC catalysts, particularly in activating less reactive aryl chlorides and enabling copper-free conditions, makes them highly attractive for modern synthetic chemistry.

The choice between a Pd-phosphine and a Pd-NHC catalyst will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and cost considerations. As ligand design continues to evolve, we can anticipate the development of even more efficient and selective catalysts for alkyne coupling reactions, further expanding the synthetic chemist's toolbox.

References

  • ResearchGate. (n.d.). Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025, January 10). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling | Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Hydrophosphination of Terminal Alkynes with Diphenylphosphine Oxide in the Presence of Tetraphenyldiphosphine Monoxide | Request PDF. Retrieved from [Link]

  • ACS Publications. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes | Journal of the American Chemical Society. Retrieved from [Link]

  • An-Najah Journals. (2025, September 16). Natural Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed dehydrogenative coupling of terminal alkynes with secondary phosphine oxides - Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2000, November 28). Palladium−Iminophosphine-Catalyzed Alkynylstannylation of Alkynes | Organometallics. Retrieved from [Link]

  • ACS Publications. (2019, September 11). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed carbonylative coupling of aniline (1a) to 1-heptyne.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2011, November 29). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction | ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Metal and Precursor Effect during 1-Heptyne Selective Hydrogenation Using an Activated Carbon as Support. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N‐Heterocyclic Carbene Palladium and Copper Complexes. Retrieved from [Link]

  • PMC. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Retrieved from [Link]

  • PubMed. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]

  • MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Catalytic Strategies for 4-Iodotoluene and 1-Heptyne Coupling

Executive Summary & Strategic Context Topic: Synthesis of 1-(4-methylphenyl)-1-heptyne via Sonogashira Cross-Coupling. Core Challenge: Balancing high turnover frequency (TOF) and yield against metal contamination (Pd/Cu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Topic: Synthesis of 1-(4-methylphenyl)-1-heptyne via Sonogashira Cross-Coupling. Core Challenge: Balancing high turnover frequency (TOF) and yield against metal contamination (Pd/Cu leaching) and process sustainability.

The coupling of 4-iodotoluene and 1-heptyne serves as a quintessential benchmark for evaluating catalytic efficiency in C(sp²)–C(sp) bond formation. While the reaction is thermodynamically favorable due to the activated nature of the aryl iodide, the choice of catalytic system drastically alters the purification burden and environmental footprint.

This guide compares three distinct catalytic architectures:

  • Homogeneous Pd/Cu (The Benchmark): Unmatched kinetics but requires rigorous metal scavenging.

  • Heterogeneous Pd/Cu@AC (The Sustainable Alternative): Balances yield with catalyst recoverability.[1]

  • Aqueous Cu-Free (The Green Route): Eliminates copper waste but demands specific ligand architectures.

Comparative Analysis of Catalytic Systems

The following data aggregates experimental yields from high-impact methodology studies. Note how the "Standard" condition maximizes yield, while the Heterogeneous system sacrifices marginal efficiency for reusability.

Reference Yield Data Table
MetricProtocol A: Standard Homogeneous Protocol B: Heterogeneous (Pd/Cu@AC) Protocol C: Aqueous Cu-Free
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (1-2 mol%)Pd/Cu Nanoparticles on Activated CarbonPd(OAc)₂ / 1,10-Phenanthroline
Solvent/Base THF or DMF / Et₃NEthanol / K₂CO₃Water / KOH / TBAB
Temperature 60–80 °C80 °C100 °C
Time 2–4 Hours12 Hours12–24 Hours
Isolated Yield 92 – 98% 84% ~90%
Key Advantage Reliability & SpeedCatalyst Recycling (up to 8 cycles)No Copper Contamination
Primary Drawback Metal Leaching / HomocouplingSlower Kinetics (Mass Transfer)Higher Temp Required

Data Sources: Synthesized from MDPI Molecules 2020 [1] and Benchchem Protocol Aggregates [2].

Mechanistic Visualization: The Divergent Pathways

Understanding the role of Copper is critical for troubleshooting. The diagram below illustrates the "Standard" Cu-mediated cycle versus the "Cu-Free" pathway, highlighting the rate-determining bottleneck in the absence of Copper.

SonogashiraMechanism cluster_inputs Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodotoluene TransMet Transmetallation (Rate Determining in Standard) OxAdd->TransMet Standard Path CuFree Cu-Free Activation (Base-Mediated u03C0-Complex) OxAdd->CuFree Cu-Free Path Prod Reductive Elimination (Product Release) TransMet->Prod Fast CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Transfers Alkyne to Pd CuFree->Prod Slower Kinetics Prod->Pd0 Regeneration Alkyne 1-Heptyne Alkyne->CuCycle + CuI + Base Alkyne->CuFree + Strong Base

Caption: Figure 1. Dual-pathway mechanism. The Cu-cycle (Green) accelerates alkyne transfer. In Cu-free systems (Grey), the alkyne must coordinate directly to Pd, requiring higher energy.

Detailed Experimental Protocols

Protocol A: The "Standard" Homogeneous Synthesis

Best for: Initial scale-up (mg to g) where yield is paramount.

Reagents:

  • 4-Iodotoluene (1.0 equiv)[2]

  • 1-Heptyne (1.2 equiv)[2]

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.01 equiv)

  • Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times. Oxygen is the enemy here—it promotes Glaser homocoupling of the alkyne (formation of 7,9-hexadecadiyne).

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI to the flask.

  • Solvent Degassing: Add Et₃N and THF. Expert Tip: Sparge solvents with Argon for 15 mins prior to addition.

  • Substrate Addition: Add 4-iodotoluene followed by 1-heptyne via syringe.

  • Reaction: Stir at 60 °C. The solution typically turns from yellow to dark brown/black as Pd(0) species generate.

  • Validation: Monitor by TLC (Hexane/EtOAc 95:5). The product (1-(4-methylphenyl)-1-heptyne) is less polar than the iodide.

  • Workup: Filter through a Celite pad to remove precipitated ammonium salts. Concentrate and purify via silica flash chromatography.

Protocol B: The Heterogeneous Pd/Cu@AC Method

Best for: Green chemistry applications and catalyst recycling.

Reagents:

  • 4-Iodotoluene (1.0 mmol)[2]

  • 1-Heptyne (1.2 mmol)[2]

  • Pd/Cu@AC Catalyst (10 mg, ~0.5 mol% Pd)

  • K₂CO₃ (2.0 mmol)[2]

  • Ethanol (3 mL)

Step-by-Step Workflow:

  • Loading: In a reaction tube, combine the solid catalyst, K₂CO₃, and 4-iodotoluene.

  • Solvent: Add Ethanol. Ethanol is used here to promote the "heterogeneous" nature and allow easy precipitation of salts.

  • Activation: Add 1-heptyne.

  • Heating: Reflux at 80 °C for 12 hours. The kinetics are slower due to mass transfer limitations between the liquid phase and the solid catalyst surface.

  • Recycling: Centrifuge the mixture. Decant the supernatant (product solution). Wash the solid catalyst with EtOH twice. It is now ready for the next cycle.

  • Yield Expectation: Expect ~84% yield. If yield drops below 80% on reuse, calcination or acid washing may be required to reactivate the metal surface [1].

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidationEnsure rigorous degassing. If using Cu-free, increase temperature to 100°C.
Homocoupling (Dimer) Presence of O₂The Cu-acetylide intermediate is sensitive to oxidation. Switch to a "slow addition" of the alkyne or use a balloon of Argon.
Black Precipitate (Early) "Pd Black" formationThe catalyst is decomposing before the catalytic cycle completes. Add excess ligand (e.g., PPh₃) to stabilize the Pd species.

References

  • Molecules (MDPI). "Highly Crystallized Pd/Cu Nanoparticles on Activated Carbon: An Efficient Heterogeneous Catalyst for Sonogashira Cross-Coupling Reaction." Molecules, vol. 25, no. 3, 2020.

  • Benchchem. "Reference yield data for 4-iodotoluene and 1-heptyne coupling." Benchchem Technical Library.

  • Chemical Engineering Transactions. "Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst." CET Journal, vol. 86, 2021.

Sources

Validation

Spectroscopic Differentiation of Terminal vs. Internal Aryl Alkynes: A Strategic Guide

Executive Summary & Strategic Importance In drug discovery and materials science, the distinction between terminal and internal aryl alkynes is not merely structural—it dictates reactivity. Terminal alkynes ( ) are pivot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug discovery and materials science, the distinction between terminal and internal aryl alkynes is not merely structural—it dictates reactivity. Terminal alkynes (


) are pivotal for copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira cross-couplings. Internal aryl alkynes (

), often formed via these couplings, serve as rigid linkers in molecular electronics and pharmacophores.

This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for differentiating these species using spectroscopic methods. It emphasizes the Principle of Mutual Exclusion in vibrational spectroscopy and the specific magnetic resonance behaviors arising from anisotropy and hybridization.

Vibrational Spectroscopy: The First Line of Defense

The most immediate differentiation arises from the symmetry rules governing infrared (IR) and Raman activity.

Infrared (IR) Spectroscopy

Differentiation in IR relies on the dipole moment change (


).
  • Terminal Aryl Alkynes: Possess a permanent dipole along the C-H bond. The

    
     stretch is the "gold standard" diagnostic peak—sharp, intense, and isolated.
    
  • Internal Aryl Alkynes: Often possess high symmetry (e.g., diphenylacetylene,

    
     point group). The 
    
    
    
    stretch results in little to no change in dipole moment, rendering the mode IR inactive or very weak.
Raman Spectroscopy

Raman relies on polarizability changes (


).
  • Internal Aryl Alkynes: The symmetric

    
     stretch, while IR silent, induces a massive change in the electron cloud's polarizability. This results in a very strong Raman emission , making Raman the superior technique for detecting internal alkynes.
    
Comparative Data: Phenylacetylene vs. Diphenylacetylene[1][2][3]
FeaturePhenylacetylene (Terminal)Diphenylacetylene (Internal)Mechanistic Cause
IR:

C-H Stretch
~3300 cm⁻¹ (Strong, Sharp) Absent C-H bond vibration (high force constant).
IR: C

C Stretch
~2100–2140 cm⁻¹ (Medium)~2220 cm⁻¹ (Weak/Silent)Dipole change vs. Symmetry forbidden.
Raman: C

C Stretch
~2110 cm⁻¹ (Strong)~2235 cm⁻¹ (Very Strong) Polarizability change; conjugation enhances intensity.

Nuclear Magnetic Resonance (NMR): Structural Confirmation

While vibrational spectroscopy provides quick identification, NMR offers definitive structural proof through chemical shift analysis and spin-spin coupling.

¹H NMR: The Acetylenic Proton[4][5]
  • Terminal: The acetylenic proton resonates at

    
     3.0–3.1 ppm  (singlet). This is shielded relative to alkenyl protons (
    
    
    
    5-6 ppm) due to the diamagnetic anisotropy of the triple bond cylinder. The circulating
    
    
    -electrons induce a magnetic field that opposes the external field (
    
    
    ) at the proton's position.
  • Internal: Complete absence of signals in the 2.0–4.0 ppm region.

¹³C NMR: Quaternary Carbon Detection[6]
  • Terminal: Shows two distinct signals in the alkyne region. The terminal carbon (

    
    ) is significantly shielded (
    
    
    
    ~77 ppm) compared to the internal quaternary carbon (
    
    
    ~83 ppm).
  • Internal: Shows signals further downfield (

    
     89–95 ppm) due to the deshielding effect of the second aryl ring. In symmetric internal alkynes, these two carbons are chemically equivalent, appearing as a single peak.
    

Critical Technical Note: Internal alkyne carbons are quaternary (


). They lack the Nuclear Overhauser Effect (NOE) enhancement and have long spin-lattice relaxation times (

). Standard acquisition parameters often miss these peaks. See Protocol B below.

Electronic Spectroscopy (UV-Vis)

Differentiation here is based on conjugation length .

  • Terminal (Phenylacetylene):

    
     nm.
    
  • Internal (Diphenylacetylene):

    
     nm.
    
  • Mechanism: The internal alkyne connects two aromatic systems, creating an extended

    
    -system. This lowers the HOMO-LUMO gap, causing a bathochromic (red) shift and a hyperchromic effect (increased 
    
    
    
    ).

Experimental Protocols

Protocol A: High-Fidelity FTIR Acquisition
  • Objective: To distinguish weak internal alkyne stretches from background noise.

  • Sample Prep: Prepare a 10 mM solution in anhydrous

    
     or 
    
    
    
    (avoid alcohols which mask the 3300 cm⁻¹ region). Alternatively, use an ATR (Attenuated Total Reflectance) crystal with neat solid/oil.
  • Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may broaden sharp alkyne peaks).

    • Scans: Accumulate minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Fresh background air/solvent scan is critical immediately prior to sample.

Protocol B: Quantitative ¹³C NMR for Quaternary Alkynes
  • Objective: To visualize "invisible" internal alkyne carbons.

  • The Problem: Quaternary carbons relax slowly (long

    
    ). Standard pulse sequences (1 second delay) saturate these nuclei, making them disappear.
    
  • Optimized Parameters:

    • Pulse Angle: Use a

      
       pulse (instead of 
      
      
      
      ) to ensure magnetization returns to equilibrium faster.
    • Relaxation Delay (

      
      ):  Increase to 3–5 seconds .
      
    • Scans: Increase scan count (NS) by factor of 4 relative to standard proton-decoupled experiments (e.g., 1024 scans).

    • Solvent: Use

      
       (triplet at 77.16 ppm). Warning: The terminal alkyne carbon in phenylacetylene (~77.2 ppm) often overlaps with the center line of the solvent triplet. Use 
      
      
      
      or DMSO-
      
      
      if overlap is suspected.

Decision Logic & Workflow

The following diagram outlines the logical flow for differentiating an unknown aryl alkyne sample.

AlkyneDifferentiation Start Unknown Aryl Alkyne Sample IR_Step Step 1: FTIR Spectroscopy (Focus: 3300 cm⁻¹ region) Start->IR_Step Peak_3300 Sharp Peak at ~3300 cm⁻¹? IR_Step->Peak_3300 Terminal_Path Likely Terminal Alkyne Peak_3300->Terminal_Path Yes Internal_Path Likely Internal Alkyne Peak_3300->Internal_Path No NMR_Step Step 2: ¹H NMR Confirmation Terminal_Path->NMR_Step Raman_Step Step 3: Raman Spectroscopy (Confirmation for Internal) Internal_Path->Raman_Step Singlet_3ppm Singlet at ~3.0 ppm? NMR_Step->Singlet_3ppm Result_Terminal CONFIRMED: Terminal Aryl Alkyne (e.g., Phenylacetylene) Singlet_3ppm->Result_Terminal Yes Result_Internal CONFIRMED: Internal Aryl Alkyne (e.g., Diphenylacetylene) Singlet_3ppm->Result_Internal No (Contradiction check) Raman_Peak Strong Peak ~2220-2240 cm⁻¹? Raman_Step->Raman_Peak Raman_Peak->Result_Terminal No (Weak/Shifted) Raman_Peak->Result_Internal Yes (Very Strong)

Figure 1: Strategic decision tree for spectroscopic differentiation of aryl alkynes.

Consolidated Data Summary

Spectroscopic MethodParameterTerminal Aryl Alkyne (e.g., Phenylacetylene)Internal Aryl Alkyne (e.g., Diphenylacetylene)
FTIR

3310 cm⁻¹ (Strong) Absent

2110 cm⁻¹ (Weak/Medium)2220 cm⁻¹ (Very Weak/Silent)
Raman

2110 cm⁻¹ (Strong)2235 cm⁻¹ (Very Strong)
¹H NMR

3.06 ppm (s) Absent

7.3–7.5 ppm7.3–7.6 ppm
¹³C NMR

C1: ~83.6 ppm, C2: ~77.2 ppmC1, C2: ~89.4 ppm (Equivalent)
UV-Vis

~245 nm~280–290 nm (Red Shifted)
Mass Spec (EI)

m/z 102m/z 178
Frag.[1]

(Loss of H)

(Loss of Ph)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general spectroscopic shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Source for specific Phenylacetylene/Diphenylacetylene spectra).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed discussion on Raman exclusion rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for ¹³C NMR chemical shift prediction and solvent overlap issues).
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link] (General educational grounding for alkyne shifts).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene

This document provides a detailed protocol for the safe and compliant disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene, a compound featuring a substituted aromatic ring and an internal alkyne. The procedures outlined herei...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene, a compound featuring a substituted aromatic ring and an internal alkyne. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, environmental responsibility, and regulatory adherence. The guidance is rooted in established principles of laboratory safety and chemical waste management.

Understanding the Hazard Profile

Key Inferred Hazards:

  • Flammability: Aromatic hydrocarbons are flammable, and this compound should be treated as such. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Vapors may form explosive mixtures with air.[2]

  • Toxicity: Aromatic hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin.[4][5] Symptoms of overexposure may include dizziness, headache, and nausea.[1]

  • Environmental Hazard: This compound is likely insoluble in water and may be toxic to aquatic life with long-lasting effects.[3] Avoid release to the environment.[1]

  • Reactivity: Although internal alkynes are generally less reactive than terminal alkynes, the potential for unforeseen reactions, especially in the presence of strong oxidizing agents or certain metals, should not be discounted.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 1-(Hept-1-YN-1-YL)-4-methylbenzene, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A flame-resistant laboratory coat.[6]

  • Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate organic vapor cartridge.[7]

All handling of this chemical waste must be conducted within a certified chemical fume hood.[6]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[8][9]

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The label must include:

    • The full chemical name: "1-(Hept-1-YN-1-YL)-4-methylbenzene"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Flammable," "Toxic")

    • The date of accumulation

    • The names of all constituents in the waste container, including solvents.

  • Segregation:

    • Collect halogenated and non-halogenated organic solvent waste in separate containers.[8][10]

    • Never mix this waste stream with strong oxidizing agents, strong acids, or strong bases in the same container.[6]

Disposal Procedures: A Step-by-Step Approach

The following procedures provide a systematic approach to the disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene in various forms.

Unused or Expired Pure Compound

Pure, unadulterated 1-(Hept-1-YN-1-YL)-4-methylbenzene should not be treated or altered in the laboratory.

  • Secure the Container: Ensure the original container is tightly sealed and the label is intact and legible.

  • Label as Waste: Affix a hazardous waste label to the container.

  • Store Safely: Place the container in a designated satellite accumulation area, away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Dilute Solutions and Reaction Mixtures

For dilute solutions or reaction mixtures containing 1-(Hept-1-YN-1-YL)-4-methylbenzene, the primary disposal pathway is collection for incineration. In-lab treatment is generally not recommended without a thorough, substance-specific reaction hazard analysis.

Procedure for Collection:

  • Transfer to Waste Container: Carefully transfer the solution or mixture to the designated, properly labeled hazardous waste container within a fume hood.

  • Avoid Overfilling: Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Securely Seal: Tightly cap the waste container.

  • Store Appropriately: Store the container in a designated satellite accumulation area, ensuring secondary containment is in place.[8]

  • Schedule Disposal: Arrange for collection by your institution's EHS personnel.

Contaminated Labware and Materials

Solid waste contaminated with 1-(Hept-1-YN-1-YL)-4-methylbenzene must also be disposed of as hazardous waste.

  • Solid Waste: Items such as gloves, paper towels, and chromatography media should be placed in a designated, labeled solid hazardous waste container.

  • Sharps: Contaminated needles, syringes, and Pasteur pipettes must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware:

    • Triple Rinse: Whenever possible, decontaminate glassware by triple rinsing with a suitable solvent (e.g., acetone).[8]

    • Collect Rinsate: The rinsate from this process must be collected as hazardous waste.[8]

    • Disposal of Cleaned Glassware: Once decontaminated, the glassware can typically be disposed of in a designated broken glass container.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Alert: Notify your supervisor and your institution's EHS department.

    • Contain: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

    • Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Exposure Response:

    • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[1][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene waste.

DisposalWorkflow Start Waste Containing 1-(Hept-1-YN-1-YL)-4-methylbenzene WasteType Identify Waste Form Start->WasteType PureCompound Pure/Expired Compound WasteType->PureCompound Pure DiluteSolution Dilute Solution/ Reaction Mixture WasteType->DiluteSolution Liquid ContaminatedSolid Contaminated Solid (e.g., gloves, paper towels) WasteType->ContaminatedSolid Solid ContaminatedGlass Contaminated Glassware WasteType->ContaminatedGlass Glassware SecureContainer Securely seal original container. Label as hazardous waste. PureCompound->SecureContainer CollectWaste Transfer to a labeled hazardous waste container. DiluteSolution->CollectWaste PlaceInSolidWaste Place in a labeled solid hazardous waste container. ContaminatedSolid->PlaceInSolidWaste TripleRinse Triple rinse with a suitable solvent. ContaminatedGlass->TripleRinse StoreSAA Store in Satellite Accumulation Area. SecureContainer->StoreSAA CollectWaste->StoreSAA PlaceInSolidWaste->StoreSAA CollectRinsate Collect rinsate as hazardous waste. TripleRinse->CollectRinsate Yes DisposeGlass Dispose of cleaned glass in broken glass box. TripleRinse->DisposeGlass No (Not Feasible) CollectRinsate->CollectWaste EHS_Pickup Arrange for EHS Pickup DisposeGlass->EHS_Pickup StoreSAA->EHS_Pickup

Caption: Decision workflow for the disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene waste.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, September 28). Actylis Lab Solutions.
  • Safety D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. (2025, December). Benchchem.
  • SAFETY D
  • Toluene | C6H5CH3 | CID 1140. (2022, November 3). PubChem - NIH. Retrieved from [Link]

  • Solvent Wastes in the Labor
  • 1-Heptyne - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety Data Sheet: 1,2,4-Trimethylbenzene. (2016, February 4). Carl ROTH.
  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS.
  • Toluene. Wikipedia. Retrieved from [Link]

  • Part G: Chemical Disposal Procedures. (2019, February 15). University of Wisconsin-La Crosse.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • SAFETY DATA SHEET. (2010, October 18). Fisher Scientific.
  • SAFETY D
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • 4-Methylbenzyl bromide. Synquest Labs.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • SAFETY DATA SHEET. (2025, December 23). MilliporeSigma.
  • Toluene | 108-88-3. (2026, January 13). ChemicalBook.
  • Toluene (methylbenzene). (2022, August 15). DCCEEW.
  • Toluene (Methylbenzene)

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Handling

A Comprehensive Guide to the Safe Handling of 1-(Hept-1-YN-1-YL)-4-methylbenzene

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Hept-1-YN-1-YL)-4-methylbenzene. The following procedural guidance is des...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Hept-1-YN-1-YL)-4-methylbenzene. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related chemicals.

Hazard Assessment and Core Principles

Our core operational principle is the ALARA (As Low As Reasonably Achievable) principle for exposure, coupled with a proactive approach to prevent spills and fires. All personnel handling this substance must be thoroughly trained on these procedures and have access to all necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling 1-(Hept-1-YN-1-YL)-4-methylbenzene. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes of the liquid, which is presumed to be an eye irritant.[1][3] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or Neoprene gloves.[8][9][10][11]Provides resistance against a broad range of organic solvents.[9][10] Avoid latex gloves as they offer little protection against organic solvents.[11]
Body Protection Flame-retardant lab coat and chemical-resistant apron.[8]Protects against accidental spills and splashes. The flame-retardant nature is crucial due to the flammability of the compound.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a respirator with an organic vapor cartridge is required.[12][13]Prevents inhalation of vapors, which may cause respiratory irritation and central nervous system effects.[1][2][3][4][5]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and prevent accidents during the handling of 1-(Hept-1-YN-1-YL)-4-methylbenzene.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials : Before bringing the chemical into the work area, ensure all necessary equipment (glassware, stir plates, etc.) and waste containers are present and clearly labeled.

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Emergency Preparedness : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Handling and Experimental Use
  • Dispensing : Conduct all dispensing of 1-(Hept-1-YN-1-YL)-4-methylbenzene inside the chemical fume hood. Use a bonded and grounded container and receiving equipment to prevent static discharge.[1][2]

  • Heating : If heating is required, use a heating mantle with a temperature controller. Do not use an open flame. Keep the container tightly closed when not in use.[1][2][14]

  • Spill Management : In the event of a small spill inside the fume hood, absorb it with a chemical absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Experiment Procedures
  • Quenching and Work-up : All quenching and work-up procedures should be performed in the fume hood.

  • Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after handling the chemical.[1][6]

Waste Disposal Plan

Proper disposal of 1-(Hept-1-YN-1-YL)-4-methylbenzene and associated waste is critical to ensure environmental and personnel safety.

  • Waste Segregation : All waste containing 1-(Hept-1-YN-1-YL)-4-methylbenzene must be segregated into a dedicated, labeled hazardous waste container. This includes:

    • Unused or excess chemical.

    • Solvent rinses of glassware.

    • Contaminated solid waste (e.g., absorbent materials, gloves, paper towels).

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(Hept-1-YN-1-YL)-4-methylbenzene," and the associated hazards (Flammable Liquid, Irritant).

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of 1-(Hept-1-YN-1-YL)-4-methylbenzene.

Safe Handling Workflow for 1-(Hept-1-YN-1-YL)-4-methylbenzene cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_materials Assemble Materials & Waste Containers prep_fume_hood->prep_materials prep_ppe Don PPE prep_materials->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_dispense Dispense in Fume Hood prep_emergency->handle_dispense Proceed if Safe handle_experiment Conduct Experiment handle_dispense->handle_experiment handle_spill Spill? handle_experiment->handle_spill post_quench Quench/Work-up in Fume Hood handle_spill->post_quench No spill_response Follow Spill Protocol handle_spill->spill_response Yes post_decontaminate Decontaminate Glassware post_quench->post_decontaminate post_ppe_removal Remove PPE post_decontaminate->post_ppe_removal post_wash Wash Hands post_ppe_removal->post_wash dispose_segregate Segregate Waste post_wash->dispose_segregate Dispose of Contaminated Items dispose_label Label Container dispose_segregate->dispose_label dispose_store Store Safely dispose_label->dispose_store dispose_ehs Contact EHS for Disposal dispose_store->dispose_ehs end end dispose_ehs->end End of Process spill_response->handle_experiment Cleaned Up

Sources

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